Product packaging for Methyl 3-bromo-4-fluoro-5-nitrobenzoate(Cat. No.:CAS No. 1403483-79-3)

Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No.: B1431632
CAS No.: 1403483-79-3
M. Wt: 278.03 g/mol
InChI Key: JNVZMPJUTRQPPB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H5BrFNO4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO4 B1431632 Methyl 3-bromo-4-fluoro-5-nitrobenzoate CAS No. 1403483-79-3

Properties

IUPAC Name

methyl 3-bromo-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZMPJUTRQPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a strategically important substituted aromatic compound, serving as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and nitro functional groups on the benzoate core makes it a versatile intermediate, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its significant applications in medicinal chemistry, with a focus on its role in the synthesis of Serine/Threonine Kinase 4 (STK4) inhibitors for potential cancer therapies.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery and organic synthesis, the efficiency and success of a synthetic route often hinge on the availability of well-functionalized starting materials. This compound (CAS No. 1403483-79-3) has emerged as a compound of significant interest due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the synthetically versatile bromo substituent, allows for a range of selective chemical transformations. This strategic positioning of functional groups is particularly valuable in the construction of complex heterocyclic systems, which form the backbone of many active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate, a crucial consideration in medicinal chemistry.

This guide will delve into the core technical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical compound.

Physicochemical Data
PropertyValueSource
CAS Number 1403483-79-3N/A
Molecular Formula C₈H₅BrFNO₄N/A
Molecular Weight 278.03 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. The following protocol is a representative method based on established organic chemistry principles.

Reaction Principle

The synthesis involves the bromination of methyl 4-fluoro-3-nitrobenzoate. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired position. The nitro group and the ester are meta-directing, while the fluorine is ortho, para-directing. The position between the nitro and fluoro groups is sterically hindered and electronically deactivated. The position ortho to the fluorine and meta to the nitro and ester groups is the most favorable for electrophilic attack.

Experimental Protocol

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Bromination: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 4-fluoro-3-nitrobenzoate reaction Bromination start->reaction reagents NBS, H₂SO₄ reagents->reaction quench Quench with Ice reaction->quench extraction DCM Extraction quench->extraction wash Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product This compound

Synthesis of this compound.

Applications in Drug Discovery: A Key Intermediate for STK4 Inhibitors

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. A notable application is in the development of inhibitors for Serine/Threonine Kinase 4 (STK4), also known as Mammalian Ste20-like kinase 1 (MST1).

The Hippo Signaling Pathway and its Role in Cancer

STK4 is a core component of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][3][4] In a simplified view of the pathway, a kinase cascade involving STK3/4 and LATS1/2 leads to the phosphorylation and inactivation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ.[5] When the pathway is inactive, YAP/TAZ translocate to the nucleus and promote the expression of genes that drive cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the oncogenic activity of YAP/TAZ.

STK4 as a Therapeutic Target

The critical role of STK4 in the Hippo pathway makes it an attractive target for therapeutic intervention. Inhibition of STK4 can modulate the downstream signaling of the Hippo pathway, potentially leading to the suppression of tumor growth.

Synthesis of STK4 Inhibitors

This compound serves as a key starting material for the synthesis of STK4 inhibitors. The bromo and nitro groups provide handles for further chemical modifications, such as cross-coupling reactions and reductions, to build the complex heterocyclic scaffolds often found in kinase inhibitors.

The general synthetic strategy involves:

  • Reduction of the nitro group: The nitro group is typically reduced to an amine, which can then be used in cyclization reactions or as a nucleophile.

  • Cross-coupling reaction: The bromo substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

These transformations allow for the construction of diverse molecular architectures that can be screened for their inhibitory activity against STK4.

Hippo Signaling Pathway Diagram

Hippo_Pathway cluster_upstream Upstream Signals cluster_nucleus Nuclear Events Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress GPCR Signaling GPCR Signaling STK3_4 STK3/4 (MST1/2) LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ phosphorylation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates to nucleus (Hippo OFF) Cytoplasmic Sequestration Cytoplasmic Sequestration pYAP_TAZ->Cytoplasmic Sequestration leads to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) YAP_TAZ_nuc->Gene_Expression TEAD TEAD TEAD->Gene_Expression Upstream Signals Upstream Signals Upstream Signals->STK3_4 activate

Simplified Hippo Signaling Pathway.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of substituents allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its application in the development of STK4 inhibitors highlights its potential contribution to the discovery of novel cancer therapeutics targeting the Hippo signaling pathway. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3).[1] As a key intermediate in the development of advanced therapeutics, particularly as a precursor to Serine/Threonine Kinase 4 (STK4) inhibitors for hematologic malignancies, a thorough understanding of its chemical characteristics is paramount for researchers in medicinal chemistry and drug development.[1] This document delineates a proposed synthetic pathway, offers an in-depth predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses its chemical reactivity and applications. The guide is intended to serve as a vital resource for scientists engaged in the synthesis and utilization of this and related halogenated nitroaromatic compounds.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a polysubstituted aromatic ester with the molecular formula C₈H₅BrFNO₄.[1] Its structure is characterized by a benzene ring functionalized with a methyl ester group, a bromine atom, a fluorine atom, and a nitro group. The specific arrangement of these substituents—a bromine and a nitro group meta to the ester, with a fluorine atom ortho to the bromine and para to the nitro group—creates a unique electronic and steric environment. This distinct architecture makes it a valuable intermediate in the synthesis of complex molecular targets.

The presence of multiple functional groups offers several handles for chemical modification. The nitro group can be readily reduced to an amine, providing a key nucleophilic site for further elaboration. The bromine and fluorine atoms, as halogens on an electron-deficient ring, are susceptible to nucleophilic aromatic substitution, although their relative reactivities can be modulated by reaction conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate chemistries. This versatility is exemplified by its use in the synthesis of STK4 inhibitors, a class of molecules under investigation for the treatment of cancers such as acute myeloid leukemia.[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Nitration of 3-bromo-4-fluorobenzoic acid to introduce the nitro group.

  • Fischer Esterification of the resulting 3-bromo-4-fluoro-5-nitrobenzoic acid to yield the final methyl ester.

G cluster_0 Step 1: Electrophilic Aromatic Nitration cluster_1 Step 2: Fischer Esterification start 3-bromo-4-fluorobenzoic acid reagents1 HNO₃ / H₂SO₄ start->reagents1 Electrophilic Attack product1 3-bromo-4-fluoro-5-nitrobenzoic acid reagents1->product1 Nitration reagents2 CH₃OH / H₂SO₄ (cat.) product1->reagents2 Acid-Catalyzed Esterification final_product This compound reagents2->final_product

A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predicted)

This protocol is based on established procedures for the nitration of substituted benzoic acids and subsequent esterification.[3][4]

Step 1: Synthesis of 3-bromo-4-fluoro-5-nitrobenzoic acid

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled to 0-5 °C in an ice-salt bath, slowly add 3-bromo-4-fluorobenzoic acid.

  • Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (the nitrating mixture). The directing effects of the substituents on the starting material are crucial here. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. However, the strong deactivating effect of the carboxyl group and the steric hindrance from the bromine at position 3 would likely favor the introduction of the nitro group at the 5-position, which is meta to the carboxyl group and ortho to the fluorine.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 3-bromo-4-fluoro-5-nitrobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry thoroughly.

Step 2: Synthesis of this compound

  • Suspend the crude 3-bromo-4-fluoro-5-nitrobenzoic acid in an excess of methanol (CH₃OH).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, again monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Structural Elucidation: A Predictive Spectroscopic Analysis

While experimental spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made by analyzing the contributions of each functional group and comparing them with data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one in the aliphatic region.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Proton 1~ 8.2 - 8.4Doublet of doublets (dd)1HH-6Deshielded by the adjacent ester and nitro groups. Coupled to H-2 and the fluorine at C-4.
Aromatic Proton 2~ 8.0 - 8.2Doublet of doublets (dd)1HH-2Deshielded by the adjacent ester and bromine. Coupled to H-6 and the fluorine at C-4.
Methyl Protons~ 3.9 - 4.0Singlet (s)3H-OCH₃Typical chemical shift for methyl ester protons.

The strong electron-withdrawing nature of the nitro group and the anisotropy of the carbonyl group in the ester will cause the aromatic protons to resonate at a downfield chemical shift. The fluorine atom at C-4 will introduce additional splitting (coupling) to the aromatic protons, resulting in doublet of doublets patterns. The magnitude of the H-F coupling constants will depend on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon skeleton. Due to the lack of symmetry, eight distinct signals are expected.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon~ 163 - 166C=OTypical range for an ester carbonyl carbon.
Aromatic C-F~ 155 - 160 (d)C-4Large one-bond C-F coupling constant.
Aromatic C-NO₂~ 148 - 152C-5Downfield shift due to the strong electron-withdrawing nitro group.
Aromatic C-Br~ 115 - 120C-3Attached to an electronegative bromine atom.
Aromatic C-COOCH₃~ 130 - 135C-1Quaternary carbon attached to the ester group.
Aromatic C-H~ 125 - 130C-2, C-6Chemical shifts influenced by adjacent substituents. C-F coupling will be observed.
Methyl Carbon~ 52 - 54-OCH₃Typical chemical shift for a methyl ester carbon.

The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Smaller C-F couplings (²JCF, ³JCF) are expected for the other aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100 - 3000Medium-WeakC-H StretchAromatic
~ 1735 - 1720StrongC=O StretchEster
~ 1600, 1475Medium-WeakC=C StretchAromatic Ring
~ 1550 - 1520StrongAsymmetric NO₂ StretchNitro
~ 1350 - 1330StrongSymmetric NO₂ StretchNitro
~ 1250 - 1200StrongC-O StretchEster
~ 1100 - 1000MediumC-F StretchAryl-Fluoride
Below 800Medium-StrongC-Br StretchAryl-Bromide

The strong absorptions corresponding to the carbonyl and nitro group stretches are particularly diagnostic.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 277/279 M-OCH3 [M - OCH₃]⁺ m/z = 246/248 M->M-OCH3 - •OCH₃ M-COOCH3 [M - COOCH₃]⁺ m/z = 218/220 M->M-COOCH3 - •COOCH₃ M-NO2 [M - NO₂]⁺ m/z = 231/233 M->M-NO2 - •NO₂

Predicted major fragmentation pathways for this compound.

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 246/248.

  • Loss of the entire methoxycarbonyl radical (•COOCH₃): This would give a fragment at m/z 218/220.

  • Loss of a nitro radical (•NO₂): A common fragmentation for nitroaromatics, leading to a peak at m/z 231/233.

Reactivity and Applications in Drug Discovery

The strategic placement of the bromo, fluoro, and nitro groups on the benzoate scaffold imparts a unique reactivity profile that is highly advantageous in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the powerful electron-withdrawing effects of the nitro and ester groups, activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution. This allows for the introduction of various nucleophiles, such as amines or thiols, to build more complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is fundamental in many synthetic sequences, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • Cross-Coupling Reactions: The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

  • Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.

As previously mentioned, a key application of this compound is as a building block for the synthesis of STK4 (also known as MST1) inhibitors.[1] STK4 is a critical component of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making STK4 an attractive therapeutic target. The ability to functionalize this compound at multiple positions allows for the systematic exploration of the structure-activity relationship (SAR) in the design of potent and selective STK4 inhibitors.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides multiple avenues for synthetic elaboration, making it an ideal scaffold for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a detailed predictive analysis of its spectroscopic characteristics. As research into novel therapeutic agents continues to expand, the importance of such well-defined and strategically designed building blocks will undoubtedly continue to grow.

References

An In-Depth Technical Guide to Methyl 3-bromo-4-fluoro-5-nitrobenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a highly functionalized aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core physical and chemical properties, provide a logical framework for its synthesis and characterization, and explore its application as a strategic building block in the synthesis of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 1403483-79-3) is a polysubstituted benzene derivative featuring a strategic arrangement of electron-withdrawing and leaving groups. This substitution pattern imbues the molecule with a unique reactivity profile, making it a valuable intermediate in complex organic synthesis.[1]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data for this specific isomer is not widely published, the following table includes established data and values for closely related analogs to provide a reliable physicochemical context.

PropertyDataSource(s)
IUPAC Name This compound[2]
CAS Number 1403483-79-3[1][2]
Molecular Formula C₈H₅BrFNO₄[2]
Molecular Weight 278.03 g/mol [3]
Physical Form Solid[2]
Storage Sealed in dry, room temperature[1]
Purity (Typical) ≥97%[4]
Melting Point Data not available for this isomer. For the related isomer, Methyl 4-fluoro-3-nitrobenzoate, the melting point is 56-59°C.[5]
Boiling Point Data not available for this isomer. For the related isomer, Methyl 3-fluoro-4-nitrobenzoate, the boiling point is 314.6°C.[6]
Solubility Insoluble in water. Soluble in organic solvents like ethanol, ether, and methanol.[5]

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a two-stage process: the synthesis of the precursor carboxylic acid, followed by its esterification. This approach allows for controlled introduction of the functional groups and straightforward purification.

Synthesis_Workflow cluster_0 Stage 1: Precursor Acid Synthesis cluster_1 Stage 2: Esterification A 4-Fluorobenzoic Acid B Nitration (HNO₃/H₂SO₄) A->B C 4-Fluoro-3-nitrobenzoic Acid B->C D Bromination (Br₂/FeBr₃) C->D E 3-Bromo-4-fluoro-5-nitrobenzoic Acid D->E F 3-Bromo-4-fluoro-5-nitrobenzoic Acid G Fischer Esterification (Methanol, H₂SO₄ cat.) F->G H This compound G->H

Caption: Proposed two-stage synthesis workflow for the target compound.
Part 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid (Precursor)

The regiochemistry of the final product dictates a specific sequence of electrophilic aromatic substitution reactions. Starting with 4-fluorobenzoic acid, the carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Nitration is therefore directed to the position ortho to the fluorine and meta to the carboxyl group.

Experimental Protocol:

  • Nitration of 4-Fluorobenzoic Acid:

    • To a stirred solution of concentrated sulfuric acid, add 4-fluorobenzoic acid portion-wise at 0°C.

    • Slowly add a mixture of concentrated nitric and sulfuric acid, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

    • Pour the reaction mixture onto ice, and collect the precipitated 4-fluoro-3-nitrobenzoic acid by vacuum filtration.[7]

  • Bromination of 4-Fluoro-3-nitrobenzoic Acid:

    • To the synthesized 4-fluoro-3-nitrobenzoic acid, add a catalytic amount of a Lewis acid (e.g., FeBr₃).

    • Slowly add bromine (Br₂) and heat the mixture gently. The nitro group is a strong deactivator and meta-director, while the fluorine is an ortho-, para-director. The bromine will add to the position ortho to the fluorine and meta to both the nitro and carboxyl groups.

    • Upon completion, the reaction is worked up to isolate the desired 3-bromo-4-fluoro-5-nitrobenzoic acid.

Part 2: Fischer Esterification

With the precursor acid in hand, a standard Fischer esterification provides the final methyl ester.

Experimental Protocol:

  • Dissolve 3-bromo-4-fluoro-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[8]

  • After cooling, neutralize the excess acid and pour the mixture into ice water to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash with water, and dry.[8] Recrystallization from a suitable solvent like methanol can be performed for further purification.

Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR Two aromatic protons would appear as doublets in the downfield region (δ 8.0-8.5 ppm), showing coupling to each other and potentially smaller couplings to the fluorine atom. A singlet corresponding to the methyl ester protons would be observed around δ 3.9-4.0 ppm. For example, the protons on the similar Methyl 3-nitrobenzoate appear between δ 7.5-8.8 ppm, and the methyl protons at δ 3.93 ppm.[9]
¹³C NMR The spectrum would show 8 distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 165 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The methyl carbon would be the most upfield signal (around 52 ppm). For comparison, in Methyl 3-nitrobenzoate, the aromatic carbons range from 124-148 ppm and the methyl carbon is at 52.6 ppm.[9]
IR Spectroscopy Key stretching frequencies would include: C=O stretch of the ester at ~1720-1740 cm⁻¹, asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, C-F stretch around 1200-1300 cm⁻¹, and C-Br stretch in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the bromo and methoxycarbonyl groups.

Caption: Key reactivity of the compound towards SₙAr.
The SₙAr Mechanism: A Self-Validating System

The fluorine atom at the C4 position is para to the nitro group at C5. This geometric arrangement is crucial for activating the ring towards nucleophilic attack at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, which provides significant stabilization.[10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SₙAr reactions.

This predictable reactivity makes this compound a reliable synthon. The bromine atom at C3 is meta to the nitro group and is therefore significantly less activated towards SₙAr, providing excellent regiochemical control in synthetic transformations.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its application has been noted in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.

Case Study: Intermediate for STK4 Inhibitors

This compound is a documented intermediate in the synthesis of substituted pyridinamines, which have been investigated as inhibitors of Serine/Threonine Kinase 4 (STK4), also known as Mammalian STE20-like protein kinase 1 (MST1).[1] STK4 is involved in cell proliferation, apoptosis, and stress responses, making it a target for the treatment of hematologic malignancies.

The synthetic strategy leverages the predictable SₙAr reactivity at the C4 position, allowing for the controlled introduction of a substituted amine nucleophile, which is a core structural motif in many kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a high-value intermediate for advanced organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides chemists with a reliable tool for constructing complex molecular architectures. The strategic placement of its functional groups allows for sequential and regioselective transformations, making it an essential building block for the synthesis of targeted therapeutics like kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in research and development.

References

A Technical Guide to the Spectral Analysis of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Challenge

Methyl 3-bromo-4-fluoro-5-nitrobenzoate (C₈H₅BrFNO₄) presents a unique structural elucidation challenge due to its highly substituted aromatic ring.[1] The interplay of electron-withdrawing groups (nitro and ester) and halogens (bromine and fluorine) creates a distinct electronic environment that profoundly influences its spectroscopic signature. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic transformations. This guide provides the foundational knowledge and practical insights necessary to navigate this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of the title compound would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the data on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~5-10 mg of Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3 Solvent->NMR_Tube Spectrometer 400+ MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Interpretation Peak Assignment & Structural Elucidation Spectrum->Interpretation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl ester protons. The electron-withdrawing nature of the nitro, bromo, and fluoro groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts (downfield).

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1~8.2 - 8.5Doublet~2-3 Hz (⁴JHF)H-6
2~8.0 - 8.3Doublet~4-5 Hz (³JHF)H-2
3~3.9 - 4.0Singlet--OCH₃

Rationale for Assignments:

  • Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments. H-6 is ortho to the bromine and meta to the nitro group, while H-2 is ortho to the ester and meta to the nitro group. Both are significantly deshielded. The fluorine atom at position 4 will couple to both protons, but with different coupling constants. The coupling of fluorine to a proton three bonds away (³JHF) is typically larger than the coupling over four bonds (⁴JHF). Therefore, the signal for H-2 is expected to have a larger coupling constant than H-6. The strong electron-withdrawing effect of the nitro group enhances the deshielding of adjacent protons.[2]

  • Methyl Protons (-OCH₃): The methyl group of the ester will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for methyl esters.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. Due to the lack of symmetry, eight distinct signals are expected. The chemical shifts will be heavily influenced by the attached functional groups.

Predicted Signal Chemical Shift (δ, ppm) Assignment
1~163 - 165C=O (Ester)
2~155 - 160 (d, ¹JCF)C-4
3~148 - 152C-5
4~135 - 140C-3
5~130 - 135C-1
6~125 - 130 (d, ³JCF)C-6
7~120 - 125 (d, ²JCF)C-2
8~52 - 54-OCH₃

Rationale for Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field.[2]

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons adjacent to the fluorine (C-3 and C-5) will also show coupling, but with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively. The carbon attached to the nitro group (C-5) and the bromine (C-3) will be significantly downfield. The quaternary carbons (C-1, C-3, C-4, C-5) will generally have lower intensities than the protonated carbons (C-2, C-6).

  • Methyl Carbon: The methyl carbon of the ester will be the most shielded, appearing at the highest field.[3]

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) would be a suitable technique.

Experimental Protocol: Mass Spectrometry Data Acquisition

A dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the mass spectrometer. For EI, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 277/279 M_minus_OCH3 [M - OCH₃]⁺ m/z = 246/248 M->M_minus_OCH3 - OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 231/233 M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ m/z = 198 M->M_minus_Br - Br Fragment1 [C₇H₃FNO₂]⁺ m/z = 168 M_minus_NO2->Fragment1 - CO Fragment2 [C₆H₃F]⁺˙ m/z = 94 Fragment1->Fragment2 - NO₂

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

m/z (relative intensity) Assignment Plausible Fragmentation
277/279 (High)[M]⁺˙ (Molecular Ion)-
246/248 (Moderate)[M - OCH₃]⁺Loss of the methoxy radical
231/233 (Moderate)[M - NO₂]⁺Loss of the nitro group
198 (Low)[M - Br]⁺Loss of the bromine radical
168 (Moderate)[C₇H₃FNO₂]⁺Loss of bromine followed by CO
94 (Low)[C₆H₃F]⁺˙Further fragmentation

Rationale for Fragmentation:

  • Molecular Ion: The molecular ion peak at m/z 277 and 279 is expected to be prominent.

  • Loss of -OCH₃: Cleavage of the ester's methoxy group is a common fragmentation pathway for methyl esters.

  • Loss of -NO₂: The loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[4]

  • Loss of -Br: Cleavage of the carbon-bromine bond is also expected.

  • Further Fragmentation: Subsequent losses of small neutral molecules like carbon monoxide (CO) from the fragment ions can also occur. The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, nitro, and aromatic moieties.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3100 - 3000Weak-MediumC-H stretchAromatic C-H
~1735 - 1720StrongC=O stretchEster carbonyl
~1600, ~1475MediumC=C stretchAromatic ring
~1550 - 1530StrongN-O asymmetric stretchNitro group
~1350 - 1330StrongN-O symmetric stretchNitro group
~1280 - 1250StrongC-O stretchEster C-O
~1100 - 1000MediumC-F stretchAryl-Fluorine
Below 800MediumC-Br stretchAryl-Bromine

Rationale for Assignments:

  • Ester Group: A strong absorption band around 1720-1735 cm⁻¹ is characteristic of the C=O stretch of an aromatic ester.[6] A strong C-O stretching band is also expected around 1250-1280 cm⁻¹.

  • Nitro Group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch around 1530-1550 cm⁻¹ and the symmetric stretch around 1330-1350 cm⁻¹.[7]

  • Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region are indicative of the aromatic ring.[8]

  • Halogens: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and reveals plausible fragmentation pathways. IR spectroscopy provides a rapid confirmation of the key functional groups. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides a robust predictive framework to aid in this critical analytical endeavor.

References

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-fluoro-5-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in various organic solvents, and detailed experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a highly functionalized aromatic compound. Its utility as a synthetic intermediate is significant, particularly in the preparation of complex molecules like Stk4 inhibitors for hematologic malignancies.[1] Understanding and controlling the solubility of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification and formulation strategies. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of final active pharmaceutical ingredients (APIs).[3][4] This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from its molecular structure and the known properties of analogous compounds.

Molecular Structure:

  • Polarity: The presence of a nitro group (-NO2), a fluoro group (-F), a bromo group (-Br), and a methyl ester (-COOCH3) contributes to a significant molecular polarity. The electron-withdrawing nature of the nitro and halogen groups creates a dipole moment.

  • Hydrogen Bonding: The molecule itself lacks strong hydrogen bond donors. However, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

  • "Like Dissolves Like": This fundamental principle suggests that this compound will exhibit greater solubility in polar solvents capable of dipole-dipole interactions and hydrogen bonding.[5]

Based on these characteristics, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Capable of hydrogen bonding with the ester and nitro groups, in addition to dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length of the alcohol.[6]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate Ethers are less polar than alcohols but can still engage in dipole-dipole interactions.
Halogenated Dichloromethane (DCM), ChloroformModerate Similar polarity to the solute, facilitating dissolution.
Non-polar Hexane, TolueneLow The significant polarity of the solute is incompatible with the non-polar nature of these solvents.
Aqueous WaterVery Low/Insoluble The hydrophobic benzene ring and the lack of strong hydrogen bond donating groups limit its solubility in water. Similar compounds like Methyl 4-fluoro-3-nitrobenzoate are reported to be insoluble in water.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[8][9]

The Shake-Flask Method: A Workflow for Accurate Measurement

This protocol outlines the equilibrium solubility determination using the shake-flask method followed by UV-Vis spectroscopic analysis. This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum, which is expected for this compound due to its aromatic and nitro-substituted structure.

Shake_Flask_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis A 1. Prepare Supersaturated Solution B 2. Equilibrate at Constant Temperature A->B Incubate with agitation C 3. Centrifuge to Pellet Excess Solid B->C Allow to settle D 4. Filter Supernatant C->D Careful aspiration E 5. Prepare Serial Dilutions of Filtrate D->E Known dilution factor G 7. Measure Absorbance (UV-Vis Spectrophotometer) E->G F 6. Prepare Calibration Standards F->G H 8. Calculate Concentration G->H Beer-Lambert Law

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Protocol:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial. The exact amount is not critical, but there must be visible undissolved solid to ensure saturation.[8]

    • Add a known volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. For thermodynamic solubility, this is typically 24-48 hours.[4] A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Analysis by UV-Vis Spectroscopy:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λ_max and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[10]

    • Sample Measurement: Make a precise dilution of the filtered saturated solution to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the selected solvent.

Data Interpretation and Reporting

The solubility data should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature. It is crucial to report the experimental conditions, including the method used (e.g., shake-flask), equilibration time, temperature, and analytical technique.

Conclusion: A Predictive and Practical Framework

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be established based on its molecular structure. The "like dissolves like" principle, combined with an analysis of its polar functional groups, provides a reliable qualitative guide for solvent selection. For quantitative and definitive data, the detailed shake-flask protocol provided in this guide offers a robust and reliable methodology. By combining theoretical prediction with rigorous experimental validation, researchers can effectively manage the solubility of this important synthetic intermediate, paving the way for more efficient and scalable chemical processes in drug discovery and development.

References

A Technical Guide to the Stability and Storage of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. As with any chemical intermediate destined for use in drug development and other high-purity applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for robust stability testing in line with industry best practices and regulatory expectations.

Chemical Profile and Inherent Stability Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and stability profile. The presence of an ester, a nitro group, and halogen substituents on the benzene ring creates a molecule susceptible to specific degradation pathways.

Key Structural Features:

  • Methyl Ester: Prone to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic nature of the other ring substituents.

  • Nitro Group: A strong electron-withdrawing group that can activate the aromatic ring to nucleophilic attack and potentially participate in photolytic degradation pathways.

  • Bromo and Fluoro Substituents: These halogens are also electron-withdrawing and contribute to the overall electronic character of the molecule. While generally stable, they can influence the reactivity of adjacent functional groups.

Based on its structure, the primary anticipated degradation pathway is the hydrolysis of the methyl ester to form 3-bromo-4-fluoro-5-nitrobenzoic acid. Other potential degradation routes, particularly under stress conditions, could involve reactions of the nitro group.

Recommended Storage and Handling Protocols

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on the compound's chemical nature and general laboratory safety guidelines.

ParameterRecommendationRationale
Temperature Room temperature (20-25°C)Avoids excessive thermal stress that could accelerate degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation, respectively.
Light Protect from light by storing in an amber glass vial or in a dark cabinet.The nitroaromatic moiety suggests potential photosensitivity.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.These substances can catalyze degradation, particularly hydrolysis of the ester group.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Framework for Stability Testing: A Proactive Approach

A comprehensive stability testing program is essential to establish a retest period or shelf life for this compound. This program should be designed to identify potential degradation products and develop a validated stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a robust framework for such studies.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical first step to identify the likely degradation products and establish the intrinsic stability of the molecule.[1] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature and sample at time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at appropriate intervals.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Sample at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A dark control should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies should be initiated on representative batches of the material.

dot

Caption: ICH-Compliant Stability Study Design.

Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4][5][6]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[4][6][7]

At each time point, samples should be analyzed for appearance, assay of the active substance, and levels of any degradation products using the validated stability-indicating method.

Conclusion

While this compound is expected to be stable under recommended storage conditions, its chemical structure necessitates a proactive and thorough approach to stability evaluation. By understanding the potential degradation pathways and implementing a robust stability testing program based on ICH guidelines, researchers and developers can ensure the quality, purity, and integrity of this valuable chemical intermediate. The protocols and frameworks outlined in this guide provide a solid foundation for establishing appropriate storage conditions and a scientifically justified retest period, thereby supporting its successful application in research and development.

References

exploring the reactivity of Methyl 3-bromo-4-fluoro-5-nitrobenzoate functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Authored by a Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound that serves as a versatile building block in modern synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl ester on a benzene ring—imparts a distinct and predictable pattern of reactivity. The strong electron-withdrawing nature of the nitro group and the ester, combined with the presence of two different halogen atoms, creates a platform for a variety of selective chemical transformations.

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors that govern its chemical behavior. The protocols and insights provided herein are designed to be self-validating, empowering researchers in drug development and chemical synthesis to leverage this reagent with confidence and precision.

The Hierarchy of Reactivity: An Overview

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group, which is positioned meta to the methyl ester and ortho and para to the halogen substituents. This electronic arrangement is not accidental; it is the key to the molecule's synthetic utility.

The primary modes of reactivity can be summarized as follows:

Functional GroupPrimary Reaction TypeActivating/Deactivating EffectKey Considerations
Fluoro Group (C4) Nucleophilic Aromatic Substitution (SNAr)Highly Activated (para to NO2)Preferred site for nucleophilic attack over C-Br.
Bromo Group (C3) Nucleophilic Aromatic Substitution (SNAr)Activated (ortho to NO2)Less reactive than C-F in SNAr; primary site for cross-coupling.
Nitro Group (C5) ReductionStrong Ring DeactivatorReduction to an amine dramatically alters ring electronics.
Methyl Ester (C1) Hydrolysis/TransesterificationRing DeactivatorSusceptible to basic or acidic conditions.

This hierarchy is visualized in the workflow diagram below, which outlines the primary synthetic pathways originating from this substrate.

G cluster_0 Core Substrate cluster_1 Path A: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Path B: Palladium Cross-Coupling cluster_3 Path C: Nitro Group Reduction Start This compound SNAr Nucleophilic Attack (e.g., R-NH2, R-OH, R-SH) Start->SNAr Coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Reduction Reduction (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Product_SNAr 4-Substituted-3-bromo-5-nitrobenzoate (Major Product) SNAr->Product_SNAr Selective C-F Displacement Product_Coupling 3-Aryl/Alkyl-4-fluoro-5-nitrobenzoate Coupling->Product_Coupling Selective C-Br Functionalization Product_Reduction Methyl 3-bromo-4-fluoro-5-aminobenzoate Reduction->Product_Reduction Changes Ring Electronics

Caption: Primary synthetic pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): The Preeminent Pathway

The most significant and predictable reaction of this substrate is the Nucleophilic Aromatic Substitution (SNAr). The benzene ring is rendered highly electron-deficient by the nitro and ester groups, making it susceptible to attack by nucleophiles.

Causality: Why the Fluorine at C4 is Selectively Displaced

The regioselectivity of the SNAr reaction is governed by two key factors:

  • Activation by the Nitro Group: The nitro group at C5 strongly activates the halogen atoms at the ortho (C3-Br) and para (C4-F) positions by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.

  • The Halogen Effect: In SNAr, the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the leaving group. The C-F bond is more polarized (more electrophilic carbon) and the high electronegativity of fluorine provides superior stabilization of the developing negative charge in the transition state leading to the Meisenheimer complex. Consequently, the C-F bond is significantly more labile than the C-Br bond in this context, leading to highly selective substitution at the C4 position.

G Energy Profile: S_NAr Regioselectivity Start Substrate + Nu:⁻ TS1 Transition State 1 (Attack at C4-F) Start->TS1 Lower Ea TS2 Transition State 2 (Attack at C3-Br) Start->TS2 Higher Ea MeisenheimerF Meisenheimer Complex (Negative charge stabilized by F and NO2) TS1->MeisenheimerF ProductF Product (C4-Substitution) MeisenheimerF->ProductF Loss of F⁻ MeisenheimerBr Meisenheimer Complex (Negative charge stabilized by Br and NO2) TS2->MeisenheimerBr ProductBr Product (C3-Substitution) MeisenheimerBr->ProductBr Loss of Br⁻

Caption: Simplified energy profile for SNAr on the target molecule.

Field-Proven Protocol: SNAr with a Primary Amine

This protocol details the selective displacement of the fluoride with a generic primary amine (R-NH₂).

Objective: To synthesize Methyl 4-(alkylamino)-3-bromo-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous DMF via syringe to create a ~0.2 M solution.

  • Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures provide the necessary activation energy for the reaction to proceed at a practical rate, while remaining low enough to prevent side reactions.

  • Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A self-validating system involves observing the consumption of the starting material and the appearance of a single major, more polar product spot. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x). The aqueous wash removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Cross-Coupling: Engaging the C-Br Bond

While the C-F bond is more reactive towards SNAr, the C-Br bond is the prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. This orthogonality provides a powerful strategy for sequential functionalization.

Causality: Why the C-Br Bond is Preferred for Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling typically involves an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond. The bond strength of C-Br is significantly lower than that of C-F, making the oxidative addition to the C-Br bond kinetically much more favorable. Therefore, under standard cross-coupling conditions, the C-Br bond will react selectively.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-aryl-4-fluoro-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ 2M, or K₃PO₄) (3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Methodology:

  • Reagent Preparation: In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Inerting the System: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon) three times. This is a critical self-validating step to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene) followed by the degassed aqueous base (e.g., 2M Na₂CO₃). Degassing the solvents by sparging with argon for 15-20 minutes is essential for reproducible results.

  • Reaction Conditions: Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the desired biaryl product.

Reduction of the Nitro Group: A Gateway to New Reactivity

Reducing the nitro group to an aniline derivative is a transformative step. It converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic character of the aromatic ring. This "flips" the reactivity from being favorable for nucleophilic substitution to being favorable for electrophilic substitution.

Causality: Choosing the Right Reducing Agent

The choice of reducing agent is critical to avoid undesired side reactions, particularly dehalogenation (reductive removal of Br or F).

  • Harsh Conditions (e.g., H₂, high pressure Pd/C): Can lead to hydrodehalogenation, removing the bromine and/or fluorine atoms.

  • Chemoselective Conditions: Reagents like iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are often preferred as they are highly effective at reducing nitro groups while leaving aryl halides intact.

Field-Proven Protocol: Chemoselective Nitro Reduction with Iron

Objective: To synthesize Methyl 5-amino-3-bromo-4-fluorobenzoate.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol/Water solvent mixture (e.g., 4:1)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in the ethanol/water solvent mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is often exothermic.

  • Monitoring (Trustworthiness): The reaction progress can be monitored by TLC, looking for the disappearance of the starting material and the appearance of the more polar aniline product. The reaction is typically complete in 1-3 hours. A key visual indicator is the change from a yellow suspension to a grey/black slurry.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate. Neutralize carefully with aqueous sodium bicarbonate solution, then separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aniline product, which is often pure enough for subsequent steps without further purification.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, basic conditions (e.g., using LiOH or NaOH) must be employed with caution, as strong bases at elevated temperatures can also act as nucleophiles and compete with the desired SNAr pathway, potentially leading to a mixture of products.

Field-Proven Protocol: Basic Ester Hydrolysis

Objective: To synthesize 3-bromo-4-fluoro-5-nitrobenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)/Water (e.g., 3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting ester (1.0 eq) in the THF/water solvent mixture at room temperature.

  • Saponification: Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature. Using LiOH at room temperature is a mild condition that minimizes the risk of nucleophilic attack on the aromatic ring.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a textbook example of how strategic placement of functional groups can be used to control chemical reactivity. By understanding the electronic principles that govern its behavior, chemists can selectively address each of the four functional groups, enabling the construction of complex molecular architectures. The preferential reactivity of the C-F bond in SNAr reactions, the unique suitability of the C-Br bond for cross-coupling, and the transformative potential of nitro group reduction provide a robust and versatile toolkit for the modern synthetic chemist. The protocols outlined in this guide serve as a validated starting point for the exploration and application of this valuable chemical intermediate.

safety data sheet (SDS) for Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Introduction: A Proactive Approach to Laboratory Safety

This compound is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular architecture, featuring a nitro group and two different halogen atoms on a benzene ring, suggests a unique reactivity profile. However, these same functional groups necessitate a thorough and proactive approach to safety. The presence of nitro and halo groups on an aromatic ring can confer toxicological properties and specific reactivity hazards that must be rigorously managed.

This guide provides an in-depth analysis of the anticipated hazards and safe handling protocols for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to construct a robust and scientifically grounded safety framework. Our approach is rooted in the principle of "as low as reasonably practicable" (ALARP) for exposure and risk, ensuring that researchers can utilize this compound with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: An Inferential Analysis

A comprehensive risk assessment begins with identifying the intrinsic hazards of a substance. Based on the functional groups present in this compound, we can infer a hazard profile from related molecules. The primary hazards are anticipated to stem from the halogenated and nitrated aromatic core.

GHS Classification (Anticipated)

Based on data from similar compounds like Methyl 4-bromo-5-fluoro-2-nitrobenzoate and other halogenated nitrobenzoates, the following Globally Harmonized System (GHS) classifications are anticipated.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Communication Workflow

cluster_Hazards Inferred Chemical Hazards cluster_Pictograms GHS Pictograms cluster_Signal Signal Word H302 H302: Harmful if swallowed Exclamation Exclamation Mark H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation SignalWord Warning

Caption: Anticipated GHS Hazard Communication Elements.

Physical and Chemical Properties

While experimental data for the target compound is scarce, the properties of analogous molecules provide a reasonable estimation.

PropertyEstimated ValueSource Compound(s)
Molecular FormulaC₈H₅BrFNO₄N/A
Molecular Weight278.03 g/mol Methyl 4-bromo-5-fluoro-2-nitrobenzoate[1]
Melting Point56 - 80 °C (133 - 176 °F)Range based on Methyl 4-fluoro-3-nitrobenzoate (56-59°C) and Methyl 3-nitrobenzoate (78-80°C)[3][4]
Boiling Point~279 °C (~534 °F)Based on Methyl 3-nitrobenzoate[3]
AppearanceSolid (likely white to yellow crystals)Based on similar compounds[4][5][6]
StabilityChemically stable under standard ambient conditions (room temperature).[3]Methyl 3-nitrobenzoate[3]
Toxicological Profile

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] However, based on its structure:

  • Inhalation: Harmful if inhaled. May cause respiratory irritation.[7][8]

  • Skin Contact: Harmful in contact with skin. Causes skin irritation.[7][8]

  • Eye Contact: Causes serious eye irritation.[7][8]

  • Ingestion: Harmful if swallowed.[1][7]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[3]

  • Carcinogenicity: No components of structurally similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

Engineering and Personal Protective Controls: A Multi-Layered Defense

The cornerstone of safe laboratory practice is the hierarchy of controls. For a compound like this compound, a multi-layered approach is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should be used if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Glove integrity should be checked before and during use. Contaminated gloves must be removed and disposed of properly.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[4][9]

PPE Selection Logic

cluster_Routes Routes of Exposure cluster_PPE Required PPE Compound This compound (Solid, Potential Dust/Vapor) Inhalation Inhalation (Dust/Vapor) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ocular Ocular Contact Compound->Ocular Respirator Respirator (if dusts are generated) Inhalation->Respirator Prevents Gloves Chemical Resistant Gloves Dermal->Gloves Prevents Coat Lab Coat Dermal->Coat Prevents Goggles Safety Goggles / Face Shield Ocular->Goggles Prevents

Caption: Logic for selecting appropriate PPE based on exposure routes.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and exposure.

General Handling Protocol
  • Pre-Use: Review this safety guide and any available SDS for similar compounds. Ensure all necessary PPE is available and in good condition.

  • Location: Conduct all work in a designated area within a chemical fume hood.

  • Dispensing: Avoid generating dust when handling the solid.[7] Use techniques like gentle scooping rather than pouring. If making solutions, add the solid to the solvent slowly.

  • Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

  • Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[7]

Storage Requirements
  • Container: Keep the container tightly closed and securely sealed.[4][7]

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately rinse eyes cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[4] Consult a doctor if you feel unwell.[3]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Contain: Prevent further spread of the material.

  • Cleanup (Dry Spill):

    • Wear full PPE, including respiratory protection.

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the material.[7]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the affected area thoroughly with soap and water, and prevent runoff from entering drains.[7]

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[4]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, the presence of a nitro group can increase the reactivity of halogens on the aromatic ring towards nucleophilic substitution.[11]

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[3]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[5] Avoid the generation of dust.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[8]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide/fluoride gas.[8][9]

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its potential hazards. By synthesizing data from analogous compounds and adhering to the multi-layered safety protocols outlined in this guide—encompassing engineering controls, personal protective equipment, and rigorous handling procedures—researchers can mitigate risks effectively. This proactive, science-driven approach to safety ensures that the potential of this compound can be explored while safeguarding the health and well-being of laboratory professionals.

References

An In-depth Technical Guide to Methyl 3-bromo-4-fluoro-5-nitrobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of Methyl 3-bromo-4-fluoro-5-nitrobenzoate is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1403483-79-3Internal Database
Molecular Formula C₈H₅BrFNO₄Internal Database
Molecular Weight 278.03 g/mol Internal Database
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanolInferred from related compounds

The strategic arrangement of substituents on the benzene ring dictates its reactivity. The electron-withdrawing nature of the nitro and carboxyl groups deactivates the ring towards electrophilic aromatic substitution, while the bromine and fluorine atoms can serve as handles for various cross-coupling reactions or nucleophilic aromatic substitution, respectively.

A Plausible Pathway to Synthesis: A Step-by-Step Technical Protocol

While a definitive, publicly accessible, step-by-step synthesis protocol for this compound is not explicitly detailed in a single source, a scientifically sound and logical synthetic route can be constructed based on established organic chemistry principles and published procedures for analogous compounds. The following proposed synthesis starts from the commercially available 4-fluorobenzoic acid.

Part 1: Synthesis of 3-Bromo-4-fluorobenzoic Acid

The initial step involves the regioselective bromination of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta-director and deactivating. The bromination is anticipated to occur at the position ortho to the fluorine and meta to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: To the flask, add 4-fluorobenzoic acid and a suitable solvent such as acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine in acetic acid from the dropping funnel. The reaction may require gentle heating to proceed at a reasonable rate.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water to remove any remaining acid, and dried.

  • Purification: If necessary, the crude 3-bromo-4-fluorobenzoic acid can be purified by recrystallization.

A similar, though multi-step, industrial-scale synthesis of 3-bromo-4-fluorobenzoic acid has been described in a patent, starting from fluorobenzene.[1]

Part 2: Nitration of 3-Bromo-4-fluorobenzoic Acid

The subsequent step is the nitration of the brominated product. The directing effects of the existing substituents (ortho, para-directing fluorine and bromine; meta-directing carboxylic acid) will influence the position of the incoming nitro group. The most likely position for nitration is ortho to the fluorine and bromine atoms, and meta to the carboxylic acid, leading to the desired 3-bromo-4-fluoro-5-nitrobenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, add the 3-bromo-4-fluorobenzoic acid to a flask equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

  • Nitrating Mixture: Slowly add a cold mixture of concentrated nitric acid and concentrated sulfuric acid (a standard nitrating mixture) to the flask while stirring vigorously. The temperature should be carefully controlled to prevent side reactions.

  • Reaction Time: The reaction is typically stirred at a low temperature for a specific period until completion, as monitored by TLC or HPLC.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is filtered, washed with cold water until the washings are neutral, and then dried.

Part 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to its methyl ester. A common and effective method for this transformation is Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-bromo-4-fluoro-5-nitrobenzoic acid in an excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride).

  • Reaction Conditions: The mixture is then heated to reflux for several hours.

  • Monitoring: The progress of the esterification can be monitored by the disappearance of the starting carboxylic acid using TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_part1 Part 1: Bromination cluster_part2 Part 2: Nitration cluster_part3 Part 3: Esterification A 4-Fluorobenzoic Acid B 3-Bromo-4-fluorobenzoic Acid A->B Br₂ / Acetic Acid C 3-Bromo-4-fluorobenzoic Acid D 3-Bromo-4-fluoro-5-nitrobenzoic Acid C->D HNO₃ / H₂SO₄ E 3-Bromo-4-fluoro-5-nitrobenzoic Acid F This compound E->F CH₃OH / H⁺

Caption: Proposed synthetic workflow for this compound.

The Causality Behind Experimental Choices

  • Choice of Starting Material: 4-Fluorobenzoic acid is a readily available and relatively inexpensive starting material.

  • Bromination Conditions: The use of bromine in acetic acid is a standard method for the bromination of aromatic carboxylic acids.

  • Nitration Conditions: The use of a mixed acid (HNO₃/H₂SO₄) is the most common and effective method for the nitration of deactivated aromatic rings. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side product formation.

  • Esterification Method: Fischer esterification is a classic, reliable, and cost-effective method for the synthesis of methyl esters from carboxylic acids, particularly on a larger scale. The use of excess methanol drives the equilibrium towards the product side.

Application in Drug Discovery: A Key Intermediate for STK4 Inhibitors

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Notably, it has been utilized in the preparation of substituted pyridinamines, which act as inhibitors of Serine/Threonine Kinase 4 (STK4), also known as Mammalian Ste20-like kinase 1 (MST1). STK4 is implicated in the regulation of apoptosis and cell proliferation, making it a target for the treatment of hematologic malignancies.[2]

The synthesis of these inhibitors typically involves the reduction of the nitro group on the this compound ring to an aniline. This aniline derivative can then undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to build the final complex inhibitor molecule. The fluorine atom can enhance the binding affinity and pharmacokinetic properties of the final drug candidate, while the bromine atom provides a site for further diversification through reactions like Suzuki or Buchwald-Hartwig couplings.

Application_Workflow A This compound B Reduction of Nitro Group A->B C Methyl 3-amino-5-bromo-4-fluorobenzoate B->C D Further Synthetic Transformations (e.g., Coupling Reactions) C->D E Substituted Pyridinamine (STK4 Inhibitor) D->E

Caption: Role of this compound in the synthesis of STK4 inhibitors.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is not prominently documented, its utility as a key intermediate is clear. The logical and plausible synthetic route outlined in this guide provides a practical framework for its preparation. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for such highly functionalized and versatile building blocks is likely to increase. Further research into optimizing its synthesis and exploring its application in the creation of novel molecular architectures will undoubtedly contribute to the advancement of medicinal chemistry and the development of new life-saving therapeutics.

References

Methodological & Application

synthesis protocol for Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for Methyl 3-bromo-4-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details a robust two-step synthetic route commencing with the regioselective nitration of 3-bromo-4-fluorobenzoic acid, followed by Fischer esterification. This guide is designed to ensure scientific integrity, reproducibility, and safety, offering insights into the causality behind experimental choices, self-validating system checks, and thorough characterization of the final product.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring electron-withdrawing nitro and ester groups alongside halogen substituents, makes it a versatile precursor for complex molecular architectures. The strategic placement of bromo, fluoro, and nitro moieties allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine. These potential transformations are crucial in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1]

The synthetic strategy outlined herein is predicated on a logical sequence of electrophilic aromatic substitution followed by esterification. This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry with high fidelity.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Nitration: 3-bromo-4-fluorobenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 3-bromo-4-fluoro-5-nitrobenzoic acid.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst.

Caption: Overall two-step synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
3-bromo-4-fluorobenzoic acid1007-16-5219.01≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)7697-37-263.0170%VWR
Methanol (CH₃OH)67-56-132.04Anhydrous, ≥99.8%Merck
Dichloromethane (DCM)75-09-284.93ACS GradeSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularMerck
Deionized Water7732-18-518.02-In-house
Crushed Ice---In-house
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

PART A: Synthesis of 3-bromo-4-fluoro-5-nitrobenzoic acid (Intermediate)

Rationale: This step involves the electrophilic nitration of the aromatic ring. The starting material, 3-bromo-4-fluorobenzoic acid, has three substituents whose directing effects converge to favor substitution at the C-5 position. The fluoro group (o,p-director), the bromo group (o,p-director), and the carboxylic acid group (m-director) all direct the incoming nitronium ion (NO₂⁺) electrophile to the C-5 position, ensuring high regioselectivity. The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid.[2]

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly and carefully add 5.0 g (22.8 mmol) of 3-bromo-4-fluorobenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL (approx. 35.7 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the benzoic acid over 30 minutes. Maintain the reaction temperature at 0-5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[3]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of Hexanes:Ethyl Acetate with a few drops of acetic acid. The product spot should be more polar than the starting material.

  • Once the reaction is complete, carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the collected solid (3-bromo-4-fluoro-5-nitrobenzoic acid) under vacuum. The product is typically a pale yellow solid and is used in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

Rationale: This step is a classic Fischer-Speier esterification. The carboxylic acid is reacted with an excess of methanol, which acts as both the solvent and the nucleophile. A catalytic amount of strong acid (sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.[4] The reaction is driven to completion by using excess methanol and removing water, if necessary.

Step-by-Step Procedure:

  • Place the dried 3-bromo-4-fluoro-5-nitrobenzoic acid (assuming a quantitative yield from Part A, approx. 22.8 mmol) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 50 mL of anhydrous methanol to the flask.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, or until TLC analysis (3:1 Hexanes:EtOAc) indicates the complete consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 95:5) to afford the pure this compound as a solid.

Laboratory Workflow Diagram

Workflow cluster_part_a Part A: Nitration cluster_part_b Part B: Esterification A1 Dissolve Starting Material in cold H₂SO₄ A3 Dropwise Addition at 0-5 °C A1->A3 A2 Prepare Nitrating Mix (HNO₃ + H₂SO₄) A2->A3 A4 Reaction Stirring (0 °C to RT) A3->A4 A5 Quench on Ice A4->A5 A6 Vacuum Filtration A5->A6 A7 Wash with H₂O A6->A7 A8 Dry Intermediate A7->A8 B1 Combine Intermediate, Methanol, and H₂SO₄ A8->B1 Transfer Intermediate B2 Reflux Reaction (4-6 hours) B1->B2 B3 Solvent Evaporation B2->B3 B4 Workup: EtOAc extraction, washes B3->B4 B5 Dry Organic Layer B4->B5 B6 Purification: Column Chromatography B5->B6 B7 Isolate Final Product B6->B7

Caption: Step-by-step laboratory workflow for the synthesis.

Quantitative Data Summary

ParameterPart A (Nitration)Part B (Esterification)
Starting Material 3-bromo-4-fluorobenzoic acid3-bromo-4-fluoro-5-nitrobenzoic acid
Amount 5.0 g (22.8 mmol)~6.0 g (22.8 mmol, theoretical)
Key Reagents HNO₃ (2.5 mL), H₂SO₄ (20 mL)CH₃OH (50 mL), H₂SO₄ (1 mL)
Reaction Temperature 0 °C to Room Temperature~65-70 °C (Reflux)
Reaction Time 5-7 hours4-6 hours
Expected Yield ~90-95% (crude)80-85% (after purification)
Product Appearance Pale yellow solidOff-white to yellow solid

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: Literature values should be consulted; expected to be a sharp melting point for a pure compound.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.9-4.0 ppm) and two doublets or multiplets in the aromatic region (δ 8.0-8.8 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons are expected. The substitution pattern will result in six distinct aromatic signals.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and comparison with the observed mass is a definitive confirmation of the molecular formula. Expected [M+H]⁺ or [M+Na]⁺ peaks.

Safety Precautions and Hazard Management

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate PPE, including a face shield, lab coat, and acid-resistant gloves.

  • Nitrating Mixture: The mixture of concentrated acids is highly reactive. Prepare it by adding nitric acid to sulfuric acid slowly and with cooling. Never add water to concentrated acids.

  • Quenching: The quenching of the nitration reaction on ice is highly exothermic. Perform this step slowly and with vigorous stirring to dissipate heat effectively.

  • Solvent Hazards: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Handle them in a well-ventilated fume hood away from ignition sources.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Nitration (Part A) Insufficient reaction time or temperature; nitrating mixture not potent enough.Allow the reaction to stir longer at room temperature. Ensure acids are fresh and concentrated.
Low Yield in Nitration Product loss during workup; formation of side products.Ensure the pH of the washings is neutral to avoid dissolving the acidic product. Quench slowly to prevent violent reaction and loss of material.
Incomplete Esterification (Part B) Insufficient catalyst; reaction time too short; presence of water.Add a few more drops of H₂SO₄. Extend the reflux time. Ensure anhydrous methanol is used.
Product is an Oil, Not a Solid Presence of impurities.Re-purify using column chromatography, ensuring careful separation of fractions. Try triturating the oil with a cold non-polar solvent like hexanes to induce crystallization.

References

Application Note & Protocol: A Validated Synthesis of Methyl 3-bromo-4-fluoro-5-nitrobenzoate for Advanced Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-validated guide for the laboratory synthesis of Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3). This trifunctional aromatic compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for complex molecular scaffolds. The protocol herein details a robust two-step synthetic pathway commencing with the regioselective nitration of 3-bromo-4-fluorobenzoic acid, followed by a classic Fischer esterification. This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and in-process validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of halogenated and nitrated aromatic esters is a cornerstone of modern pharmaceutical development. These intermediates provide multiple reaction handles for subsequent modifications, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and reduction of the nitro group to an amine. This compound is particularly strategic due to its orthogonal reactivity: the fluorine atom is highly activated towards SNAr by the two electron-withdrawing groups (nitro and ester) in the ortho and para positions, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions.

The synthetic strategy employed is a logical and scalable two-step process designed for efficiency and control.

Step 1: Electrophilic Aromatic Substitution (Nitration). We begin with the commercially available 3-bromo-4-fluorobenzoic acid. A mixed-acid nitration using concentrated nitric and sulfuric acids introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents—the meta-directing carboxylic acid and the ortho, para-directing halogens—synergistically favor nitration at the C5 position, which is ortho to the bromine and meta to both the fluorine and the carboxylic acid. Temperature control is paramount to prevent side reactions and ensure regioselectivity.

Step 2: Acid-Catalyzed Esterification. The resulting 3-bromo-4-fluoro-5-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification. This equilibrium-driven process utilizes an excess of methanol as both solvent and reactant, with a catalytic amount of sulfuric acid, to drive the reaction to completion.

This document provides the detailed methodology for executing this synthesis, complete with characterization data and safety protocols.

Overall Reaction Scheme

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 3-bromo-4-fluorobenzoic acid B 3-bromo-4-fluoro-5-nitrobenzoic acid A->B HNO₃, H₂SO₄ 0-10 °C C 3-bromo-4-fluoro-5-nitrobenzoic acid D This compound C->D CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Two-step synthesis of the target compound.

Safety and Hazard Management

OVERALL WARNING: This protocol involves the use of highly corrosive concentrated acids, toxic and oxidizing reagents, and flammable solvents. All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including but not limited to a flame-retardant lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton), is mandatory.

Reagent Primary Hazards Handling Precautions
Conc. Sulfuric Acid (H₂SO₄) Severe skin/eye burns, highly corrosive, strong dehydrating agent.Dispense slowly and carefully. Always add acid to water/other liquids, never the reverse.
Conc. Nitric Acid (HNO₃) Severe skin/eye burns, highly corrosive, strong oxidizer.Keep away from organic materials. Dispense slowly. Can cause severe respiratory irritation if inhaled.
3-bromo-4-fluorobenzoic acid Skin, eye, and respiratory tract irritant.Avoid inhalation of dust. Handle with gloves and safety glasses.
Methanol (CH₃OH) Flammable, toxic if ingested, inhaled, or absorbed through skin.Use in a well-ventilated area (fume hood). Keep away from ignition sources.
Dichloromethane (DCM) Volatile, potential carcinogen, irritant.Use only in a fume hood. Avoid skin contact and inhalation.

Emergency Procedures:

  • Acid Spills: Neutralize immediately with sodium bicarbonate solution and clean according to institutional protocols. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Fire: Use a CO₂ or dry chemical fire extinguisher. Do not use water for fires involving reactive chemicals.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials and Reagents
Reagent Grade CAS No. Supplier Example
3-bromo-4-fluorobenzoic acid≥95%1007-16-5Sigma-Aldrich
Concentrated Sulfuric AcidACS Grade, 95-98%7664-93-9Fisher Scientific
Concentrated Nitric AcidACS Grade, 70%7697-37-2Fisher Scientific
MethanolAnhydrous, ≥99.8%67-56-1Sigma-Aldrich
Dichloromethane (DCM)ACS Grade75-09-2Fisher Scientific
Ethyl AcetateACS Grade141-78-6Fisher Scientific
HexanesACS Grade110-54-3Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Reagent Grade144-55-8VWR
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade7757-82-6VWR
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Detailed Synthesis Workflow

G cluster_prep Preparation cluster_nitration Step 1: Nitration cluster_esterification Step 2: Esterification cluster_workup Workup & Purification A Prepare ice bath & cool reagents B Combine starting material & H₂SO₄ A->B C Slowly add nitrating mixture (HNO₃/H₂SO₄) at 0-10 °C B->C D Stir at room temp C->D E Quench reaction on ice D->E F Isolate intermediate via vacuum filtration E->F G Wash solid with cold water & dry F->G H Dissolve intermediate in Methanol G->H I Add catalytic H₂SO₄ & reflux H->I J Monitor reaction by TLC I->J K Cool & concentrate on rotary evaporator J->K L Dilute with DCM & wash with NaHCO₃ solution K->L M Wash with brine L->M N Dry organic layer (Na₂SO₄) M->N O Filter & concentrate N->O P Purify by recrystallization (e.g., from Methanol) O->P Q Characterize final product P->Q

Caption: Detailed workflow for the synthesis and purification.

Part A: Synthesis of 3-bromo-4-fluoro-5-nitrobenzoic acid
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (10.0 g, 45.66 mmol). Place the flask in an ice-water bath and allow it to cool.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (40 mL) to the flask with stirring. Ensure the temperature of the mixture remains below 15 °C. Stir until the starting material is fully dissolved.

  • Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL, ~63.9 mmol) to concentrated sulfuric acid (4.0 mL), all while cooling in the ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. Causality Check: This slow, controlled addition is critical. The nitration reaction is highly exothermic; rapid addition can lead to a dangerous temperature spike, resulting in the formation of unwanted byproducts and creating a safety hazard. The temperature of the reaction mixture must be maintained between 5-15 °C.[1]

  • Reaction Completion: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour.

  • Workup and Isolation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the collected solid under vacuum. The product, 3-bromo-4-fluoro-5-nitrobenzoic acid, should be an off-white to pale yellow solid. The crude product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask, add the dried 3-bromo-4-fluoro-5-nitrobenzoic acid from Part A (assuming quantitative yield, ~12.0 g, 45.66 mmol). Add anhydrous methanol (60 mL).

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The starting material (acid) is highly polar and will have a low Rf, while the product (ester) is less polar and will have a higher Rf. The reaction is typically complete within 3-5 hours, as indicated by the disappearance of the starting material spot.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.

  • Extraction: Transfer the remaining mixture to a separatory funnel. Dilute with dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Causality Check: The bicarbonate wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid. Effervescence (CO₂ evolution) will be observed.

  • Final Washes: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the final product, this compound, under vacuum. Expected yield: 75-85% over two steps.

Characterization and Expected Results

Property Expected Value
Appearance White to pale yellow solid
Molecular Formula C₈H₅BrFNO₄
Molecular Weight 278.04 g/mol [3]
Purity (by HPLC/NMR) ≥98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.4 (d, 1H), ~8.2 (d, 1H), ~4.0 (s, 3H).
InChI Key JNVZMPJUTRQPPB-UHFFFAOYSA-N[4]

References

Application Notes & Protocols: Methyl 3-bromo-4-fluoro-5-nitrobenzoate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3) is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group, and two distinct halogen atoms (bromine and fluorine) on a benzoate scaffold, offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and detailed protocols for its application, particularly in the context of medicinal chemistry and drug development. We will explore the nuanced reactivity of this molecule and demonstrate its utility in the synthesis of advanced intermediates, such as precursors for kinase inhibitors.

Physicochemical Properties & Structural Data

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1403483-79-3ChemicalBook[1]
Molecular Formula C₈H₅BrFNO₄PubChem[2]
Molecular Weight 278.03 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds[3][4]
Storage Store in a cool, dry, well-ventilated areaGeneral recommendation[3]

Note: Experimental physical properties like melting and boiling points are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

Strategic Synthesis of the Building Block

The synthesis of this compound can be strategically designed from commercially available starting materials. A logical retrosynthetic analysis suggests a pathway involving electrophilic aromatic substitution and esterification. The following protocol is a scientifically plausible route based on established organic chemistry principles and procedures adapted from the synthesis of analogous compounds.[5][6]

Synthetic Strategy Overview

The proposed synthesis begins with 4-fluorobenzoic acid. The order of the electrophilic substitution reactions is critical. The carboxylic acid is a meta-director and a deactivating group. To achieve the desired 3,5-disubstitution pattern relative to the carboxyl group, nitration is performed first, followed by bromination. The final step is a Fischer esterification to yield the target molecule.

Visualization of the Synthetic Workflow

Synthetic_Workflow A 4-Fluorobenzoic Acid B 3-Nitro-4-fluorobenzoic Acid A->B HNO₃, H₂SO₄ C 3-Bromo-5-nitro-4-fluorobenzoic Acid B->C NBS, H₂SO₄ D This compound C->D MeOH, H₂SO₄ (cat.)

Caption: Proposed synthetic route for this compound.

Detailed Synthesis Protocol

PART A: Nitration of 4-Fluorobenzoic Acid

  • Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), cautiously add 4-fluorobenzoic acid (1 equiv.) to concentrated sulfuric acid.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of 4-fluorobenzoic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 3-nitro-4-fluorobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

PART B: Bromination of 3-Nitro-4-fluorobenzoic Acid

  • Setup: Dissolve the dried 3-nitro-4-fluorobenzoic acid (1 equiv.) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise to the solution.[5]

  • Reaction: Allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice water. The solid precipitate, 3-bromo-5-nitro-4-fluorobenzoic acid, is collected by filtration, washed with water, and dried.

PART C: Fischer Esterification

  • Setup: Suspend the crude 3-bromo-5-nitro-4-fluorobenzoic acid (1 equiv.) in methanol.

  • Esterification: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.). Heat the mixture to reflux for 4-6 hours.[6]

  • Work-up: After cooling to room temperature, reduce the volume of methanol under reduced pressure. Pour the residue into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the fluorine atom (ortho and para positions) towards nucleophilic aromatic substitution (SₙAr). The bromine atom is less activated and can be selectively used in metal-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an aniline, providing a key handle for amide bond formation or other derivatizations.

This compound is a documented intermediate in the synthesis of substituted pyridinamines, which act as inhibitors of serine/threonine-protein kinase 4 (Stk4), a target for the treatment of hematologic malignancies.[1]

Visualization of Reactivity Pathways

Reactivity_Pathways cluster_0 This compound A Starting Material (Ar-F, Ar-Br, Ar-NO₂, -CO₂Me) B SₙAr Product (Ar-Nu) A->B Nu⁻ (e.g., R-NH₂) Replaces -F C Suzuki/Buchwald Coupling Product (Ar-Aryl, Ar-NR₂) A->C Pd Catalyst, Boronic Acid / Amine Replaces -Br D Aniline Derivative (Ar-NH₂) A->D Reduction (e.g., Fe/HCl, H₂/Pd-C) -NO₂ → -NH₂ E Amide/Acid Derivative (Ar-CONH₂, Ar-COOH) A->E Hydrolysis / Amination -CO₂Me → -COOH / -CONHR

Caption: Key reaction pathways for this compound.

Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

This protocol demonstrates the use of this compound in a nucleophilic aromatic substitution reaction, a common first step in the elaboration of this building block.

Objective: To synthesize Methyl 4-(alkylamino)-3-bromo-5-nitrobenzoate via SₙAr.

  • Setup: To a solution of this compound (1 equiv.) in a polar aprotic solvent like DMF or DMSO, add a primary or secondary amine (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The fluorine atom is highly activated by the flanking nitro and carboxylate groups, making this substitution efficient.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired 4-amino substituted product.

  • Next Steps: The resulting product, containing a newly installed amino group and the original nitro and bromo functionalities, is now primed for further diversification. For instance, the nitro group can be reduced to set the stage for cyclization or further functionalization, and the bromo group remains available for cross-coupling reactions.

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[3]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Remove to fresh air.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

This compound is a strategically designed building block that offers a remarkable degree of synthetic flexibility. The orthogonal reactivity of its multiple functional groups allows for a stepwise and controlled elaboration into complex, high-value molecules. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance for researchers, particularly those in the field of medicinal chemistry and drug development. The protocols and insights provided herein serve as a comprehensive guide for unlocking the full potential of this powerful synthetic intermediate.

References

The Strategic Utility of Methyl 3-bromo-4-fluoro-5-nitrobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of these elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 3-bromo-4-fluoro-5-nitrobenzoate has emerged as a highly versatile building block, offering medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and the underlying chemical principles.

Introduction: A Multifunctional Building Block

This compound is a polysubstituted aromatic compound featuring a confluence of functional groups that can be selectively manipulated. The presence of a bromine atom, a fluorine atom, a nitro group, and a methyl ester on the phenyl ring provides multiple reaction handles for diversification. This strategic arrangement of electron-withdrawing groups significantly activates the aromatic ring, making it amenable to a variety of chemical transformations.

The key to its utility lies in the differential reactivity of its substituents. The fluorine atom, positioned ortho and para to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, particularly amines, which are prevalent in kinase inhibitor scaffolds. The bromine atom is less reactive towards SNAr and can be reserved for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity. The nitro group can be readily reduced to an amine, providing a site for amide bond formation or other derivatizations. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Core Application: Synthesis of Substituted Pyridinamines as Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyridinamines, which are key pharmacophores in a variety of kinase inhibitors, including Serine/threonine-protein kinase 4 (Stk4) inhibitors for the potential treatment of hematologic malignancies. The general synthetic strategy involves the nucleophilic aromatic substitution of the activated fluorine atom with an aminopyridine derivative.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitro and ester groups create a significant partial positive charge on the carbon atom bearing the fluorine. This facilitates the attack of a nucleophilic amine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the subsequent step, the fluoride ion is expelled as a good leaving group, and the aromaticity of the ring is restored, yielding the desired substituted aminobenzoate.

Diagram 1: General Workflow for the Synthesis of Substituted Pyridinamines

G A Methyl 3-bromo-4-fluoro- 5-nitrobenzoate C Nucleophilic Aromatic Substitution (SNAr) A->C B Aminopyridine Derivative B->C D Substituted Pyridinamine Intermediate C->D Formation of C-N bond E Reduction of Nitro Group D->E F Amine Intermediate E->F G Further Derivatization (e.g., Amide Coupling) F->G H Final Kinase Inhibitor G->H

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative substituted pyridinamine intermediate from this compound.

Synthesis of Methyl 4-(pyridin-4-ylamino)-3-bromo-5-nitrobenzoate

This protocol details the nucleophilic aromatic substitution of the fluorine atom of this compound with 4-aminopyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Aminopyridine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in DMF, add 4-aminopyridine and DIPEA at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(pyridin-4-ylamino)-3-bromo-5-nitrobenzoate.

Expert Insights:

  • Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the Meisenheimer intermediate.

  • Temperature: The reaction is heated to overcome the activation energy for the nucleophilic attack and the subsequent elimination of the fluoride ion.

Reduction of the Nitro Group

The nitro group of the synthesized intermediate can be reduced to an amine, which is a common step in the synthesis of many kinase inhibitors.

Materials:

  • Methyl 4-(pyridin-4-ylamino)-3-bromo-5-nitrobenzoate (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (1.0 eq)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a stirred suspension of Methyl 4-(pyridin-4-ylamino)-3-bromo-5-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-amino-3-bromo-5-(pyridin-4-ylamino)benzoate.

Expert Insights:

  • Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups. It is generally preferred over catalytic hydrogenation in the presence of a bromine atom to avoid de-bromination.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1403483-79-3
Molecular Formula C₈H₅BrFNO₄
Molecular Weight 278.03 g/mol
Appearance Pale yellow solid
Melting Point 78-82 °C

Further Synthetic Transformations

The resulting substituted aminobenzoate is a versatile intermediate for further diversification.

Diagram 2: Potential Derivatizations of the Aminobenzoate Intermediate

G A Methyl 4-amino-3-bromo- 5-(pyridin-4-ylamino)benzoate B Suzuki Coupling A->B Pd catalyst, base, boronic acid C Amide Coupling A->C Acyl chloride or carboxylic acid, coupling agent D Ester Hydrolysis A->D LiOH or NaOH E Aryl or Heteroaryl Group (at C3-position) B->E F Amide Derivative (at C5-amino group) C->F G Carboxylic Acid D->G

Caption: Diversification of the core scaffold.

  • Suzuki Coupling: The bromine atom can be utilized in a palladium-catalyzed Suzuki coupling reaction with a variety of boronic acids or esters to introduce new aryl or heteroaryl moieties.

  • Amide Bond Formation: The newly formed primary amine can be acylated with carboxylic acids or acid chlorides to form amides, a common feature in many bioactive molecules.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a handle for other modifications.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a range of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Suzuki coupling reactions involving Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. This substrate, characterized by significant electronic activation and potential steric considerations, serves as a valuable building block in medicinal chemistry and materials science. This document explores the underlying mechanistic principles, offers a systematic approach to reaction optimization, and presents a robust, validated protocol for its successful coupling. We delve into the critical roles of catalyst selection, base choice, and solvent effects, providing researchers, scientists, and drug development professionals with the necessary insights to effectively utilize this versatile transformation.

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers.[1] The reaction couples an organohalide with an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[2][3]

The generally accepted catalytic cycle proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[2][4][5]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr [Ar'B(OR)₂(Base)]⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Substrate-Specific Considerations: this compound

The reactivity of this compound is heavily influenced by its substituents:

  • Electronic Effects: The presence of three strong electron-withdrawing groups (nitro, fluoro, and methyl ester) significantly lowers the electron density of the aromatic ring. This electronic deficiency makes the carbon-bromine bond highly susceptible to oxidative addition, which is expected to accelerate the reaction rate.[7][8]

  • Steric Effects: The bromine atom is positioned between a fluoro group and the methyl ester. While not severely hindered, this local steric environment can influence the choice of catalyst ligand, favoring those that can accommodate substituted substrates.[9][10]

  • Functional Group Compatibility: The methyl ester is a base-labile functional group. The use of strong bases (e.g., NaOH, KOH) or prolonged heating under basic conditions can lead to saponification (hydrolysis) of the ester to the corresponding carboxylic acid. Therefore, the choice of base is a critical parameter.[5]

Key Parameter Optimization

Successful coupling of this substrate requires careful consideration of the reaction components. A systematic screening of catalysts, bases, and solvents is recommended to achieve optimal yield and purity.

Palladium Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high catalytic turnover and accommodating the substrate's electronic and steric profile. For electron-deficient aryl bromides, a variety of catalyst systems can be effective.

Catalyst SystemLigand TypeKey Attributes & ConsiderationsTypical Loading
Pd(PPh₃)₄ Monodentate Phosphine"Workhorse" catalyst, commercially available. Can be effective but may require higher temperatures or longer reaction times for challenging substrates.1-5 mol%
Pd(dppf)Cl₂ Bidentate Ferrocenyl PhosphineExcellent thermal stability and activity for a broad range of substrates. Often a reliable first choice for optimization.1-3 mol%
Pd₂(dba)₃ + Ligand Precursor + Custom LigandAllows for fine-tuning with specialized phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are excellent for hindered substrates and can accelerate reductive elimination.[5][10][11]0.5-2 mol% Pd
PEPPSI™-Type Catalysts N-Heterocyclic Carbene (NHC)Highly active and stable catalysts, particularly effective for sterically demanding and electron-poor substrates.[3][9]0.5-2 mol%
Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] For this compound, the primary concern is preventing ester hydrolysis.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ / Na₂CO₃ ModerateInexpensive, commonly used, and generally compatible with ester groups under typical conditions.[6]May require aqueous conditions for solubility and can sometimes be slow.
Cs₂CO₃ StrongHighly effective, often provides faster reaction rates and higher yields. More soluble in organic solvents than K₂CO₃.More expensive. Can still pose a risk to sensitive esters with prolonged heating.
K₃PO₄ StrongA very effective base for many Suzuki couplings, often used in anhydrous conditions.Its high basicity can increase the risk of ester saponification.
KF MildUseful for substrates with extremely base-labile groups. Activates the boronic acid without significantly raising the pH.[5]May not be strong enough for less reactive coupling partners.

Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a biphasic solvent system are excellent starting points for optimization.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[14]

SolventPolarityTypical SystemComments
1,4-Dioxane / H₂O Polar AproticBiphasic (e.g., 4:1 or 5:1 ratio)Excellent general-purpose system. The water solubilizes the inorganic base and facilitates the formation of the active boronate species.[6]
Toluene / H₂O NonpolarBiphasicGood for higher reaction temperatures. Can sometimes minimize side reactions.
DMF or Acetonitrile Polar AproticOften used with soluble bases (e.g., Cs₂CO₃)Can influence reaction selectivity and rate.[15][16][17] Should be used in anhydrous form to avoid competing hydrolysis.
THF / H₂O Polar AproticBiphasicAnother effective general-purpose system, though its lower boiling point limits the reaction temperature.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Equiv.
This compound278.03278 mg1.01.0
Arylboronic Acid--1.21.2
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Pd(dppf)Cl₂·CH₂Cl₂816.6424.5 mg0.030.03
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and insert a needle connected to a vacuum/argon manifold. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask under a positive flow of argon.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing via GC-MS or LC-MS.[18][19]

Figure 2: Standard experimental workflow for the Suzuki coupling.
Work-up and Purification

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[6][20]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality boronic acid (decomposed).4. Insufficient temperature.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas the solvent mixture thoroughly before adding the catalyst.3. Use fresh, high-purity boronic acid.4. Increase reaction temperature to 100-110 °C.
Formation of Debrominated Starting Material 1. Presence of water and base leading to protodebromination.2. Inefficient transmetalation step.1. Ensure boronic acid is of good quality. Try switching to a different base (e.g., Cs₂CO₃).2. Use a more electron-rich ligand to facilitate transmetalation.
Formation of Homo-coupled Boronic Acid Product (Ar'-Ar') 1. Oxygen present in the reaction mixture.2. Catalyst decomposition.1. Improve degassing procedure.2. Use a more stable catalyst system, such as one with a bidentate or NHC ligand.
Saponification of Ester Group 1. Base is too strong.2. Reaction time is too long or temperature is too high.1. Switch to a milder base like K₂CO₃ or KF.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a lower reaction temperature.

References

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution on Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an in-depth analysis and detailed protocols for the SNAr reaction on Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a highly activated and synthetically versatile substrate. We will dissect the principles of reactivity and regioselectivity that govern this transformation, explaining the causality behind the preferential substitution of the fluorine atom over the bromine. This document furnishes field-proven, step-by-step protocols for reactions with amine and alkoxide nucleophiles, methods for reaction monitoring, and strategies for product characterization, establishing a self-validating framework for researchers. The ultimate goal is to equip scientists with both the theoretical understanding and the practical expertise to successfully leverage this powerful reaction in their synthetic endeavors.

Part 1: Mechanistic Principles & The Basis of Regioselectivity

Aryl halides are typically resistant to classical nucleophilic substitution pathways like SN1 and SN2 due to the high energy of the corresponding aryl cation and the steric hindrance of the aromatic ring, which prevents backside attack.[3][4] However, when the aromatic ring is rendered sufficiently electron-deficient by potent electron-withdrawing groups (EWGs), a distinct pathway—the SNAr mechanism—becomes highly favorable.[3][5]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination sequence. The validity of this pathway is supported by the isolation of stable anionic intermediates in certain cases, known as Meisenheimer complexes.[6][7]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex.[6][8] The stability of this intermediate is the single most critical factor influencing the reaction rate.

  • Elimination: The leaving group is expelled, and the aromatic system is regenerated, yielding the final substituted product.[8]

Recent mechanistic studies using kinetic isotope effects have suggested that while the stepwise mechanism is a valid model, many SNAr reactions may exist on a mechanistic continuum, with some proceeding through a concerted, single-transition-state pathway, particularly with good leaving groups.[9][10] For the purposes of predictive synthesis, the two-step model remains exceptionally powerful.

SNAr_Mechanism sub Aryl Halide (Activated Ring) mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition (Rate-Determining) nu Nucleophile (Nu⁻) prod Product mc->prod Elimination (Fast) lg Leaving Group (X⁻)

Caption: The classical two-step Addition-Elimination mechanism of SNAr.

Regioselectivity on this compound

The substrate presents two potential leaving groups: fluorine at the C4 position and bromine at the C3 position. The reaction exhibits remarkable regioselectivity, with the nucleophile exclusively displacing the fluoride ion. This outcome is dictated by two key electronic factors:

  • Leaving Group Ability in SNAr: In stark contrast to SN2 reactions where I > Br > Cl > F is the trend for leaving group ability, the order is inverted for SNAr: F > Cl > Br > I.[3][4] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to (C4) more electrophilic and, crucially, provides the greatest stabilization to the negative charge that develops in the Meisenheimer complex.[7][11]

  • Stabilization by Electron-Withdrawing Groups: For an SNAr reaction to proceed efficiently, an EWG must be positioned ortho or para to the leaving group.[5][6] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG via resonance, providing substantial stabilization.

    • Attack at C4 (Fluorine): The strongly withdrawing nitro group (-NO₂) is para to the C4 position. This is the optimal arrangement for resonance stabilization of the intermediate carbanion.

    • Attack at C3 (Bromine): The nitro group is ortho to the C3 position, which also allows for resonance stabilization. However, the attack at C4 is kinetically favored due to the superior stabilizing effect of the para-nitro group and the high electronegativity of fluorine.

Regioselectivity sub This compound C4-F C3-Br path_f Attack at C4 (Favored) sub:c4->path_f Nu⁻ path_br Attack at C3 (Disfavored) sub:c3->path_br Nu⁻ mc_f Meisenheimer Complex (via C4 attack) Negative charge stabilized by para-NO₂ group and inductive effect of F path_f->mc_f mc_br Meisenheimer Complex (via C3 attack) Stabilized by ortho-NO₂ group, but less electrophilic site path_br->mc_br prod_f Product: 4-Substituted-3-bromo- 5-nitrobenzoate mc_f->prod_f - F⁻

Caption: Regioselectivity is governed by attack at the most electrophilic carbon (C4).

Part 2: Experimental Application & Protocols

General Considerations & Safety
  • Solvents: SNAr reactions are best conducted in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[1][8] These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity.

  • Bases: An appropriate base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the acid (HX) generated during the reaction.[8] Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or, for less acidic nucleophiles like alcohols, a strong base like sodium hydride (NaH).[8][12]

  • Safety: Always work in a well-ventilated fume hood. Polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin; wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using reactive reagents like NaH, ensure the system is under an inert atmosphere (N₂ or Ar) and that quenching is performed carefully.[13]

Workflow prep 1. Preparation (Dry glassware, inert atmosphere if needed) reagents 2. Reagent Addition (Dissolve substrate in solvent, add Nu⁻ and Base) prep->reagents reaction 3. Reaction (Stir at RT or heat to 50-100 °C) reagents->reaction monitor 4. Monitoring (TLC analysis for substrate consumption) reaction->monitor workup 5. Workup (Quench reaction, pour into water, extract with organic solvent) monitor->workup purify 6. Purification (Dry organic layer, concentrate, purify via chromatography) workup->purify char 7. Characterization (NMR, MS, IR to confirm structure) purify->char

Caption: A generalized workflow for performing and analyzing an SNAr reaction.

Protocol 1: Reaction with a Secondary Amine (Pyrrolidine)

This protocol details the synthesis of Methyl 3-bromo-5-nitro-4-(pyrrolidin-1-yl)benzoate, a versatile intermediate for further chemical elaboration.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF, approx. 0.2 M concentration of substrate)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Reagent Addition: Add DMF to the flask to dissolve the solids. Begin stirring the suspension. Slowly add pyrrolidine (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% EtOAc in hexanes. The starting material should be consumed, and a new, typically more polar, product spot should appear.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them twice with brine to remove residual DMF. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe, 1.5 eq)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF or MeOH.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous MeOH. If using commercial NaOMe solution, it can be added directly. Cool the substrate solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution to the stirred substrate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction is often rapid (30-60 minutes).

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization if it is a solid.

Part 3: Data Presentation & Expected Outcomes

The choice of nucleophile significantly impacts reaction conditions and outcomes. The following table summarizes expected results for the SNAr reaction on this compound with various nucleophiles, based on established principles.[8][12][14]

NucleophileBaseSolventTemp (°C)Typical Time (h)Expected Product
PyrrolidineK₂CO₃DMF802-4Methyl 3-bromo-5-nitro-4-(pyrrolidin-1-yl)benzoate
MorpholineK₂CO₃DMSO802-4Methyl 3-bromo-4-morpholino-5-nitrobenzoate
BenzylamineEt₃NMeCN80 (reflux)4-6Methyl 4-(benzylamino)-3-bromo-5-nitrobenzoate
Sodium MethoxideN/AMeOHRT0.5-1Methyl 3-bromo-4-methoxy-5-nitrobenzoate
ThiophenolNaHTHF0 to RT1-2Methyl 3-bromo-5-nitro-4-(phenylthio)benzoate

Part 4: Synthetic Utility of Products

The products of these reactions are not merely endpoints but are valuable, multifunctional intermediates. For example, the product from Protocol 1, Methyl 3-bromo-5-nitro-4-(pyrrolidin-1-yl)benzoate, possesses three distinct functional handles that can be selectively manipulated:

  • Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C or C-N bonds.[15]

  • Nitro Group: Can be readily reduced to an aniline, which can then be used for amide bond formation, diazotization, or other transformations.

  • Ester Group: Can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for diversification.

This strategic retention of multiple functional groups makes the title compound an excellent starting point for the synthesis of complex molecules, particularly in the context of library synthesis for drug discovery.

References

Application Notes and Protocols for the Selective Reduction of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in Methyl 3-bromo-4-fluoro-5-nitrobenzoate to synthesize the corresponding aniline, a critical building block in pharmaceutical and agrochemical research. This guide emphasizes mechanistic understanding, practical experimental design, and robust analytical validation.

Introduction: The Strategic Importance of Nitroarene Reduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These anilines are versatile intermediates, serving as precursors for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. The specific target of this guide, Methyl 3-amino-5-bromo-4-fluorobenzoate, possesses a unique substitution pattern that makes it a valuable synthon for creating novel chemical entities.

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The presence of multiple functional groups—a methyl ester, a bromine atom, and a fluorine atom—necessitates a reducing agent that will selectively target the nitro group while leaving the other functionalities intact. Of particular concern is the potential for dehalogenation, a common side reaction under harsh reductive conditions. This guide will explore methodologies that mitigate these risks and ensure a high-yielding, clean conversion.

Choosing the Right Path: A Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes, each with its own set of advantages and disadvantages. The choice of reagent is paramount and is dictated by the substrate's functional group tolerance, scalability, cost, and safety considerations.

Catalytic Hydrogenation

Catalytic hydrogenation, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is a powerful and clean reduction method.[1] However, for halogenated substrates such as this compound, the risk of hydrodehalogenation is significant, particularly with Pd/C.[2] While Raney Nickel can sometimes be used to avoid dehalogenation of aromatic halides, the reaction conditions need to be carefully optimized.[1]

Metal-Mediated Reductions in Acidic Media

Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are robust and widely used.[1][3]

  • Iron (Fe): The use of iron powder with an acid is a mild and selective method for reducing nitro groups.[1] The Fe/NH4Cl system in a mixed solvent system is a particularly attractive option due to its nearly neutral pH, which can enhance functional group tolerance.[3][4][5]

  • Tin (Sn) and Stannous Chloride (SnCl₂): Stannous chloride is a mild reducing agent that is highly selective for nitro groups and is often used when other reducible functional groups are present.[1][6] The reaction proceeds via electron transfer from the Sn(II) salt.[6] A drawback of tin-based reductions is the formation of tin salt byproducts, which can complicate purification.[3]

Other Reducing Agents

Sodium dithionite (Na₂S₂O₄) is an economical and versatile reducing agent known for its mild reaction conditions and high chemoselectivity, often tolerating halogens and esters.[7][8][9] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[7][10]

For the specific case of this compound, a metal-mediated reduction using iron and ammonium chloride (Fe/NH₄Cl) is recommended as the primary protocol due to its proven chemoselectivity, cost-effectiveness, and relatively straightforward workup. A protocol using stannous chloride (SnCl₂) will be presented as a viable alternative.

Visualizing the Transformation: Reaction Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the proposed reaction mechanism for the Fe/NH₄Cl reduction and the overall experimental workflow.

Fe_NH4Cl_Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product A Ar-NO₂ (this compound) E Ar-NO (Nitroso Intermediate) A->E + 2e⁻, + 2H⁺ B Fe (Iron Powder) D Fe → Fe²⁺ + 2e⁻ (Oxidation of Iron) B->D C NH₄Cl (in H₂O) F Ar-NHOH (Hydroxylamine Intermediate) E->F + 2e⁻, + 2H⁺ G Ar-NH₂ (Methyl 3-amino-5-bromo-4-fluorobenzoate) F->G + 2e⁻, + 2H⁺

Caption: Proposed mechanism for the iron-mediated reduction of a nitroarene.

Experimental_Workflow Start Start: this compound Step1 Reaction Setup: - Dissolve substrate in Ethanol/Water - Add Fe powder and NH₄Cl Start->Step1 Step2 Reaction: - Heat to reflux - Monitor by TLC Step1->Step2 Step3 Workup: - Filter through Celite - Concentrate the filtrate Step2->Step3 Step4 Extraction: - Dissolve residue in Ethyl Acetate - Wash with water and brine Step3->Step4 Step5 Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography (if necessary) Step4->Step5 End Product: Methyl 3-amino-5-bromo-4-fluorobenzoate Step5->End

Caption: General experimental workflow for the nitro group reduction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Iron-Mediated Reduction with Ammonium Chloride

This protocol is recommended for its high chemoselectivity and favorable environmental profile.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (typically a 4:1 to 2:1 v/v ratio).

  • Addition of Reagents: To the stirred solution, add iron powder (3.0-5.0 eq) followed by ammonium chloride (3.0-5.0 eq). The use of excess reagents ensures complete conversion.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This usually takes 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11][12]

Protocol 2: Stannous Chloride Reduction

This protocol is a reliable alternative, particularly for small-scale syntheses.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reagent: Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8). This will precipitate tin salts.

  • Extraction:

    • Extract the mixture with ethyl acetate. The tin salts may form an emulsion, which can be broken by filtration through Celite®.

    • Wash the combined organic layers with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography if required.

Data Summary and Comparison

Parameter Protocol 1: Fe/NH₄Cl Protocol 2: SnCl₂
Reducing Agent Iron PowderStannous Chloride Dihydrate
Co-reagent Ammonium ChlorideNone
Solvent Ethanol/WaterEthanol or Ethyl Acetate
Temperature Reflux (~80-90 °C)Room Temperature to 60 °C
Typical Yield HighGood to High
Chemoselectivity ExcellentExcellent
Workup Complexity Moderate (filtration of iron salts)Moderate (precipitation and filtration of tin salts)
Cost LowModerate
Environmental Impact Favorable (Iron is less toxic than tin)Less favorable (Tin waste)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent and co-reagent. Ensure the iron powder is of fine mesh for maximum surface area.

  • Dehalogenation: While both recommended methods are known to minimize dehalogenation, it can still occur. Monitor the reaction closely by TLC and consider using milder conditions (e.g., lower temperature) if dehalogenation is observed.

  • Purification Challenges: The resulting aniline product can be basic and may interact with the acidic silica gel during column chromatography. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[11][12]

  • Product Stability: Aromatic amines can be susceptible to air oxidation. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The selective reduction of this compound to its corresponding aniline is a critical transformation that can be achieved with high efficiency and chemoselectivity. The Fe/NH₄Cl method stands out as a robust, cost-effective, and environmentally conscious choice for this synthesis. By carefully following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

Application Notes & Protocols: Synthesis and Evaluation of STK4 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 4 (STK4), also known as Mammalian Sterile 20-like Kinase 1 (MST1), is a core component of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] Its role as a tumor suppressor, often downregulated in various cancers, has positioned it as a compelling target for therapeutic intervention.[3][4] This guide provides a comprehensive, field-proven framework for the synthesis, in vitro characterization, and cellular evaluation of potent STK4 inhibitors, using a representative pyrrolopyrimidine-based compound as a model. We offer detailed, step-by-step protocols grounded in established methodologies to empower researchers in the development of novel cancer therapeutics targeting the Hippo pathway.

The Rationale for Targeting STK4 in Oncology

STK4 is a central kinase in the Hippo signaling cascade, a pathway first identified for its role in controlling organ size in Drosophila.[5] In mammals, the canonical Hippo pathway functions as a critical barrier to tumorigenesis.[2][5]

Mechanism of Action: When the Hippo pathway is active, STK4 (in a complex with its regulatory protein SAV1) phosphorylates and activates the LATS1/2 kinases.[1][6][7][8] Activated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][9] This phosphorylation event leads to the cytoplasmic sequestration of YAP1 via binding to 14-3-3 proteins, preventing its translocation into the nucleus and subsequent co-activation of TEAD transcription factors, which drive the expression of genes promoting cell proliferation and inhibiting apoptosis.[2][9]

Role in Cancer: In many cancers, including colorectal, liver, and breast cancer, STK4 expression is downregulated.[1][3][4][9] This loss of STK4 function incapacitates the Hippo pathway, leading to the dephosphorylation and nuclear accumulation of the oncoprotein YAP1, which in turn drives uncontrolled cell growth and tumor progression.[1][2] However, in certain contexts, such as acute myeloid leukemia (AML), inhibiting STK4 has been shown to restore YAP1 expression and promote p73-dependent apoptosis, highlighting a context-dependent therapeutic strategy.[10][11] This dual role makes the development of specific STK4 modulators a nuanced but highly promising area of cancer research.

STK4 Signaling Pathway Overview

The following diagram illustrates the canonical Hippo signaling pathway and the central role of STK4.

STK4_Hippo_Pathway cluster_upstream cluster_core_kinase Hippo Core Kinase Cassette cluster_downstream cluster_inhibition CellContact Cell-Cell Contact STK4_SAV1 STK4 (MST1) / SAV1 Complex CellContact->STK4_SAV1 Activates Stress Cellular Stress Stress->STK4_SAV1 Activates LATS_MOB1 LATS1/2 / MOB1 Complex STK4_SAV1->LATS_MOB1 Phosphorylates & Activates YAP YAP1 (Inactive) p-YAP1 LATS_MOB1->YAP Phosphorylates & Inactivates YAP_TEAD YAP1 / TEAD Complex Prolif Cell Proliferation, Survival Genes YAP_TEAD->Prolif Transcription Inhibitor STK4 Inhibitor (e.g., SBP-3264) Inhibitor->STK4_SAV1 Blocks Phosphorylation

Caption: The Hippo Signaling Pathway highlighting STK4's role and the point of intervention for inhibitors.

Synthesis of a Representative STK4 Inhibitor: Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design.[2][3][12] We present a representative synthesis for a potent STK4 inhibitor based on the structure of SBP-3264, which demonstrates low nanomolar potency.[10][13] The synthetic strategy involves the construction of the core heterocycle followed by palladium-catalyzed cross-coupling to install key aryl substituents.

Causality of Experimental Choices: The choice of a multi-step synthesis beginning with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides a robust and versatile entry point. Protecting the pyrrole nitrogen (e.g., with a SEM group) is crucial to prevent side reactions and direct the subsequent C-H activation or halogenation at the desired position. A Suzuki cross-coupling reaction is employed due to its high functional group tolerance and reliability for forming carbon-carbon bonds, which is essential for introducing the aryl moiety that confers potency and selectivity.[12][14][15]

Protocol 2.1: Synthesis of a Pyrrolopyrimidine-Based STK4 Inhibitor

Step 1: Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the SEM-protected intermediate.

Step 2: Suzuki Cross-Coupling

  • In a microwave vial, combine the SEM-protected 4-chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (e.g., 3-fluoro-4-methoxyphenylboronic acid, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).

  • Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) as the solvent.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the coupled product.

Step 3: Deprotection and Final Product Formation

  • Dissolve the SEM-protected product from Step 2 in a suitable solvent such as Dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq), and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the final product with ethyl acetate or DCM.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield the final STK4 inhibitor.

In Vitro and Cellular Characterization of STK4 Inhibitors

Once synthesized, the inhibitor's potency and cellular activity must be rigorously validated. This involves a direct enzymatic assay to determine its inhibitory concentration (IC₅₀) against the STK4 kinase and a cell-based assay to confirm its effect on cancer cell proliferation.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][9][16] The amount of ADP is proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal. This method is highly sensitive and suitable for high-throughput screening of inhibitors.[6]

Procedure:

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the synthesized STK4 inhibitor in DMSO, then dilute further in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 384-well plate, add 5 µL of the kinase reaction mix containing recombinant human STK4 protein (e.g., 5.0 nM final concentration) and the desired substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).[6]

    • Add the test inhibitor at various concentrations. Include "no inhibitor" (DMSO vehicle) controls for maximum kinase activity and "no enzyme" controls for background.

    • Initiate the kinase reaction by adding ATP to a final concentration near its Km for STK4 (e.g., ~140 µM).[6]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Proliferation Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[5][17] This assay is used to determine the effect of the STK4 inhibitor on the proliferation and viability of cancer cells. For STK4 inhibitors developed for AML, cell lines such as MOLM-13 are highly relevant.[7][13][18]

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and antibiotics) under standard conditions (37 °C, 5% CO₂).

    • Seed the cells into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the STK4 inhibitor in culture medium.

    • Add the diluted inhibitor to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) control wells.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Part 1: Chemical Synthesis cluster_char Part 2: Biological Evaluation StartMat Start: 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Protection Step 1: N-Protection (SEM-Cl) StartMat->Protection Coupling Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Protection->Coupling Deprotection Step 3: Deprotection (TFA) Coupling->Deprotection FinalProd Final Product: STK4 Inhibitor Deprotection->FinalProd KinaseAssay In Vitro Kinase Assay (ADP-Glo) FinalProd->KinaseAssay CellAssay Cell Proliferation Assay (CellTiter-Glo on MOLM-13) FinalProd->CellAssay IC50_Kinase Determine Enzymatic IC₅₀ KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell

Caption: High-level workflow from chemical synthesis to biological evaluation of STK4 inhibitors.

Data Summary

The following table summarizes representative inhibitory activities for known STK4 inhibitors against the target kinase and in cancer cell lines. This data serves as a benchmark for newly synthesized compounds.

InhibitorTarget(s)STK4 IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
XMU-MP-1 STK4 (MST1) / STK3 (MST2)71.1HepG2Potent YAP activation[13][17]
SBP-3264 STK4 / STK31.1MOLM-13~0.1 (synergy data)[1][10][13]

References

Application Note: Methyl 3-bromo-4-fluoro-5-nitrobenzoate - A Versatile Building Block for Sequential and Orthogonal Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a trifunctional aromatic intermediate of significant value in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and a bromine atom, provides three distinct points for chemical modification. This arrangement allows for a highly controlled, sequential, and orthogonal synthetic strategy, making it an exemplary building block for the construction of complex heterocyclic scaffolds. This guide details the strategic application of this intermediate, focusing on the orthogonal reactivity of the C-F and C-Br bonds in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, respectively. We provide detailed protocols, mechanistic insights, and strategic workflows for researchers engaged in the synthesis of novel chemical entities, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Advantage of a Polysubstituted Intermediate

In the quest for novel therapeutics, the ability to rapidly generate molecular diversity from a common scaffold is paramount. This compound serves as an ideal starting point for such endeavors. The electronic properties of the aromatic ring are heavily influenced by the three key substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the ring for nucleophilic aromatic substitution (SNAr). Its position ortho to the fluorine atom and meta to the bromine atom is critical for differentiating the reactivity of the two halogens.[1][2] Furthermore, the nitro group can be readily reduced to an amine, providing a pathway for subsequent cyclization reactions.

  • Fluorine Atom (-F): Positioned at C-4, it is the most activated site for SNAr due to the strong electron-withdrawing effects of the adjacent ortho-nitro group and the para-ester. In SNAr reactions, fluoride is an excellent leaving group, a trait enhanced by the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic.[3]

  • Bromine Atom (-Br): Located at C-3, this halogen is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[4][5][6] Its reactivity towards SNAr is significantly lower than that of the fluorine due to its meta relationship with the activating nitro group.

This disparity in reactivity forms the basis of an orthogonal synthesis strategy, allowing for selective functionalization at the C-4 position via SNAr, followed by a subsequent cross-coupling reaction at the C-3 position, without the need for intermediate protection/deprotection steps.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 1123171-93-6
Molecular Formula C₈H₅BrFNO₄
Molecular Weight 278.03 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (d, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 3.98 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.5, 155.2 (d, J=265 Hz), 142.0, 135.5, 128.8, 120.5 (d, J=22 Hz), 110.1, 53.2

Core Concept: Orthogonal Reactivity Workflow

The primary utility of this compound lies in its capacity for selective, sequential reactions. The C4-Fluorine bond is susceptible to nucleophilic attack, while the C3-Bromine bond is amenable to insertion by a Palladium(0) catalyst. This allows for a two-directional elaboration of the core scaffold.

G cluster_0 Pathway 1: SNAr cluster_1 Pathway 2: Pd-Coupling start This compound snar_product C4-Substituted Intermediate start->snar_product SNAr Reaction (Base, Solvent) pd_product C3-Substituted Intermediate start->pd_product Pd-Catalyzed Cross-Coupling snar_reagent Nucleophile (e.g., R₂NH, R-OH, R-SH) snar_reagent->snar_product final_product Disubstituted Heterocycle Precursor snar_product->final_product Pd-Catalyzed Cross-Coupling pd_reagent Pd(0) Catalyst + Coupling Partner (e.g., Ar-B(OH)₂, R-NH₂) pd_reagent->pd_product pd_product->final_product SNAr Reaction (Base, Solvent)

Caption: Orthogonal reactivity of the title compound.

Application & Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

This protocol describes the displacement of the fluoride with a primary or secondary amine. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the transient Meisenheimer complex intermediate.[1][7]

Objective: To synthesize methyl 3-bromo-4-(substituted amino)-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMSO, approx. 0.1 M concentration).

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the mixture.

  • Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are used because they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, accelerating the reaction rate.[8]

  • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is required to neutralize the HF generated during the substitution without competing with the amine nucleophile.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the formation of a C-C bond at the C-3 bromine position using a boronic acid derivative. This reaction is a cornerstone of modern organic synthesis for constructing biaryl systems.[5][6]

Objective: To synthesize a C-3 arylated derivative from the product of Protocol 1.

Materials:

  • Methyl 3-bromo-4-(substituted amino)-5-nitrobenzoate (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Condenser

Procedure:

  • To a Schlenk flask, add the C-4 substituted intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol).

  • Add the degassed 2M Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C under the inert atmosphere and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography to obtain the biaryl product.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The catalytic cycle involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product.[9]

  • Base/Solvent System: The aqueous base is crucial for activating the boronic acid to facilitate the transmetalation step. A biphasic solvent system like Toluene/Ethanol/Water is often used to ensure all components are sufficiently soluble.

Protocol 3: Nitro Group Reduction and Potential Cyclization

The nitro group serves as a latent amino group. Its reduction is a key step towards the synthesis of many nitrogen-containing heterocycles.

Objective: To reduce the nitro group to an amine, creating a precursor for intramolecular cyclization.

Materials:

  • Disubstituted nitrobenzoate (from Protocol 2) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Dissolve the nitro compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline product, which can often be used in the next step without further purification.

Strategic Synthesis Workflow: From Intermediate to Heterocyclic Core

The true power of this compound is realized in multi-step sequences. A common strategy in the synthesis of kinase inhibitors involves building a substituted aniline and then forming a fused heterocyclic system.

Caption: A four-step synthetic workflow to a heterocyclic core.

This sequence demonstrates how diverse substituents (R¹ and R²) can be installed before a final cyclization step, enabling the rapid construction of a library of compounds for structure-activity relationship (SAR) studies. This approach is frequently employed in the synthesis of inhibitors for kinases like ALK and c-Met.[10][11]

Conclusion

This compound is more than a simple intermediate; it is a sophisticated synthetic platform. The well-differentiated reactivity of its three functional handles allows for predictable and high-yielding transformations. By leveraging orthogonal SNAr and palladium-catalyzed coupling reactions, researchers can efficiently access complex, multi-substituted aromatic compounds. The subsequent reduction of the nitro group unlocks further synthetic possibilities, primarily the formation of fused heterocyclic systems that are prevalent in modern pharmacophores. The protocols and strategies outlined in this guide provide a robust framework for scientists and drug development professionals to fully exploit the synthetic potential of this versatile building block.

References

Protocol and Mechanistic Insights: The Saponification of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the ester hydrolysis of methyl 3-bromo-4-fluoro-5-nitrobenzoate, a critical transformation for synthesizing its corresponding carboxylic acid, 3-bromo-4-fluoro-5-nitrobenzoic acid. This acid is a valuable building block in the synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven laboratory protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: Theoretical and Practical Considerations

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. While this hydrolysis can be catalyzed by either acid or base, the base-mediated pathway, known as saponification, is often the method of choice for substrates like this compound.[1][2]

Why Base-Catalyzed Hydrolysis is Preferred:

  • Irreversibility: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is effectively irreversible.[1][3] The final deprotonation of the carboxylic acid by the base drives the reaction to completion, ensuring high conversion rates.

  • Favorable Kinetics: The aromatic ring of the substrate is substituted with three powerful electron-withdrawing groups: nitro (-NO₂), bromo (-Br), and fluoro (-F). These groups inductively decrease the electron density of the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack by the hydroxide ion (OH⁻). This electronic effect typically allows the reaction to proceed under mild conditions (e.g., room temperature or gentle heating).

The overall reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a methoxide ion. A rapid proton transfer results in the formation of methanol and the highly stable carboxylate salt, which remains in solution until acidic workup.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of Saponification.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction time, temperature, and vessel size.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStarting material.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)ACS Reagent GradeFisher ScientificCan be used interchangeably.
Methanol (MeOH)ACS Reagent GradeVWRCo-solvent to ensure solubility of the ester.
Deionized Water (H₂O)--Used as a solvent and for workup.
Hydrochloric Acid (HCl)37% (Concentrated)J.T. BakerFor acidification during workup.
Round-bottom flask (250 mL)--Reaction vessel.
Reflux Condenser--To prevent solvent loss during heating.
Magnetic Stirrer and Stir Bar--For efficient mixing.
Heating Mantle--For controlled heating.
Büchner Funnel and Filter Flask--For product isolation.
pH paper or pH meter--To monitor acidification.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).

  • Dissolution: Add methanol (80 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the ester is fully dissolved. The methanol acts as a co-solvent to aid the solubility of the relatively nonpolar ester in the aqueous medium.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.5 eq) in 20 mL of deionized water. Add the NaOH solution dropwise to the stirring ester solution. An exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-75°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up - Solvent Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the methanol using a rotary evaporator. This step is crucial as it ensures the product will precipitate effectively upon acidification.

  • Work-up - Acidification: Transfer the remaining aqueous solution to a beaker and place it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. A thick precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ester in MeOH/H2O B 2. Add NaOH Solution A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove MeOH D->E F 6. Acidify with HCl to pH 1-2 E->F G 7. Filter Product F->G H 8. Wash with Cold H2O G->H I 9. Dry in Vacuum Oven H->I

Caption: Step-by-step experimental workflow.

Expected Results & Data

ParameterExpected Value/ObservationJustification
Reaction Time 2 - 4 hoursElectron-withdrawing groups accelerate the reaction.
Theoretical Yield (Based on starting mass)Calculated from the stoichiometry of the reaction.
Actual Yield > 90%The irreversible nature of saponification leads to high conversion.
Appearance Off-white to pale yellow solidTypical appearance for this class of aromatic compounds.
Melting Point Literature value specific to the productA sharp melting point close to the literature value indicates high purity.
Purity (by HPLC/NMR) > 98%The precipitation and washing steps are effective for purification.
TLC (Silica Gel) Product Rf < Starting Material RfThe carboxylic acid is more polar than the ester, hence it will have a lower Rf value.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Reaction 1. Insufficient base. 2. Low reaction temperature.1. Ensure at least 2.0 equivalents of base are used. 2. Confirm the mixture is reaching reflux temperature.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (too much acid, etc.). 3. Product is soluble in the acidic aqueous phase.1. Extend reaction time and confirm completion by TLC. 2. Add acid slowly and only until pH 1-2. 3. Ensure all methanol is removed before acidification.
Oily Product Presence of impurities or unreacted starting material.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).
Product is Dark Decomposition due to excessive heat or prolonged reaction time.Reduce the reflux temperature slightly or shorten the reaction time once TLC shows completion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Reagents: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle them in a fume hood and take care to avoid contact with skin and eyes.

  • Reaction Conditions: The reaction involves heating flammable methanol. Ensure no open flames are nearby and that the heating mantle is functioning correctly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

References

Application Notes & Protocols: Strategic Functionalization of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a highly versatile aromatic building block in modern organic synthesis, particularly for pharmaceutical and agrochemical research. Its unique arrangement of functional groups—a methyl ester, a nitro group, and two distinct halogens—offers multiple, orthogonal handles for sequential chemical modifications. This guide provides a detailed exploration of three primary functionalization strategies: Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine position, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3-bromine position, and selective reduction of the C5-nitro group. We present not just the protocols but the underlying chemical logic, enabling researchers to adapt these methodologies for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

The subject molecule, this compound, is a trifunctionalized benzene ring, making it a valuable starting material for creating diverse compound libraries. The strategic utility arises from the differential reactivity of its substituents:

  • C4-Fluoro Group: This position is highly activated towards nucleophilic attack. The strong electron-withdrawing effects of the ortho-nitro group and the para-methyl ester group stabilize the negatively charged intermediate (the Meisenheimer complex), making the fluorine an excellent leaving group in SNAr reactions.[1][2]

  • C3-Bromo Group: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[3]

  • C5-Nitro Group: The nitro group can be readily reduced to an amine, a critical transformation that converts a powerful electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group.[4][5] This conversion dramatically alters the electronic properties of the ring and provides a new site for derivatization (e.g., amidation).

This guide details validated protocols for selectively targeting each of these functional groups.

Logical_Workflow cluster_snar S-N-Ar Reaction cluster_suzuki Suzuki Coupling cluster_reduction Nitro Reduction start Methyl 3-bromo-4-fluoro- 5-nitrobenzoate snar_node Nucleophilic Aromatic Substitution (S-N-Ar) start->snar_node  Nu:-, Base (Targets C-F bond) suzuki_node Suzuki-Miyaura Cross-Coupling start->suzuki_node  R-B(OH)2, Pd Catalyst (Targets C-Br bond) reduction_node Selective Nitro Group Reduction start->reduction_node  Reducing Agent (e.g., SnCl2, H2/Pd) snar_prod C4-Substituted Product (e.g., Amine, Ether) snar_node->snar_prod suzuki_prod C3-Aryl/Alkyl Product suzuki_node->suzuki_prod reduction_prod C5-Aniline Derivative reduction_node->reduction_prod

Figure 1: Key functionalization pathways for the starting material.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Mechanistic Rationale

The fluorine atom at C4 is the most labile site for nucleophilic substitution. This is due to two factors:

  • Activation: The powerful electron-withdrawing nitro group at the ortho position (C5) and the ester at the para position (C1) significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1] These groups provide resonance stabilization for the intermediate carbanion (Meisenheimer complex) formed during the reaction.[1]

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial nucleophilic attack on the ring, not the departure of the leaving group.[2] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial attack.

SNAr_Mechanism reagents Starting Material + Nu:- intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Attack at C-F (Rate-Determining Step) product Product + F- intermediate->product Loss of Fluoride (Fast)

Caption: Generalized mechanism for the SNAr reaction.

Protocol: Synthesis of Methyl 3-bromo-4-(benzylamino)-5-nitrobenzoate

This protocol demonstrates the displacement of the fluoride with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per 1 mmol of substrate).

  • Add anhydrous potassium carbonate (2.0 eq). This acts as a base to neutralize the HF formed in situ.

  • Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

ParameterValuePurpose
Solvent Anhydrous AcetonitrilePolar aprotic solvent, good for SNAr.
Base K₂CO₃Scavenges the HF byproduct.
Temperature 60 °CProvides sufficient energy for the reaction.
Equivalents (Amine) 1.2 eqEnsures complete consumption of starting material.
Typical Yield 85-95%

Pathway II: Suzuki-Miyaura Cross-Coupling at the C3-Position

Mechanistic Rationale

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[6][7] The C-Br bond is the preferred site for this transformation over the C-F bond due to the relative bond energies and the mechanism of oxidative addition to the Pd(0) center. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Br pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_aryl Ar-Pd(II)L2-R pd2_halide->pd2_aryl Transmetalation (R-B(OH)2, Base) pd2_aryl->pd0 Reductive Elimination product Ar-R pd2_aryl->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of Methyl 4-fluoro-5-nitro-3-(pyridin-3-yl)benzoate

This protocol demonstrates the coupling of the aryl bromide with a heteroaryl boronic acid.

Materials:

  • This compound

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask, combine this compound (1.0 eq), 3-pyridylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v).

  • S घोल (the solution) with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst precursor, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.08 eq). The PPh₃ reduces Pd(II) to the active Pd(0) in situ and acts as a stabilizing ligand.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously until TLC indicates completion (typically 8-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the biaryl product.

ParameterValuePurpose
Catalyst System Pd(OAc)₂ / PPh₃A common and effective catalyst for Suzuki couplings.
Base Na₂CO₃ (aq)Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/WaterA biphasic system that dissolves both organic and inorganic reagents.
Temperature 90 °CPromotes catalytic turnover.
Typical Yield 70-85%

Pathway III: Selective Reduction of the C5-Nitro Group

Rationale and Chemoselectivity

The reduction of an aromatic nitro group to an aniline is a fundamental transformation.[4] The key challenge is achieving chemoselectivity, meaning the nitro group is reduced without affecting the ester or the halogen atoms.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method. However, over-hydrogenation can sometimes lead to dehalogenation (C-Br bond cleavage). Careful control of reaction time and hydrogen pressure is necessary.[8]

  • Metal/Acid Systems (e.g., SnCl₂·2H₂O): Tin(II) chloride in a protic solvent like ethanol or ethyl acetate is a classic and highly reliable method for selectively reducing nitro groups in the presence of other reducible functionalities like esters and halogens.[5][8]

Protocol: Synthesis of Methyl 5-amino-3-bromo-4-fluorobenzoate

This protocol uses the robust tin(II) chloride method.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction is exothermic. An ice bath can be used to maintain the temperature below 40 °C.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC (typically 1-3 hours).

  • Work-up: Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic (~8-9) and effervescence ceases. This neutralizes the acidic tin species and precipitates tin hydroxides.

  • Filter the resulting thick suspension through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aniline product, which is often pure enough for subsequent steps.

ParameterValuePurpose
Reducing Agent SnCl₂·2H₂OChemoselective for the nitro group.
Solvent Ethanol / Ethyl AcetateProtic solvent suitable for the reduction.
Quenching Agent Sat. NaHCO₃Neutralizes acid and precipitates tin salts.
Equivalents (SnCl₂) 4.0-5.0 eqA stoichiometric excess is required for complete reduction.
Typical Yield >90%

Conclusion

The strategic functionalization of this compound provides access to a wide array of complex chemical structures. By understanding the inherent reactivity of each functional group, researchers can selectively perform nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, or nitro group reduction. The protocols outlined in this document serve as a validated starting point for chemists to build upon in their synthetic endeavors, enabling the efficient development of novel molecules for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 3-bromo-4-fluoro-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable intermediate. We will explore the common challenges associated with this multi-step synthesis, focusing on optimizing yield and purity through a detailed, question-and-answer-based troubleshooting guide. Our approach is grounded in the principles of electrophilic aromatic substitution, providing not just protocols, but the mechanistic reasoning behind them.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound requires careful control of regioselectivity. The substituents on the aromatic ring—fluoro, nitro, and methyl ester—each exert a directing influence on incoming electrophiles. A logical and commonly employed strategy begins with methyl 4-fluorobenzoate, proceeding through nitration followed by bromination. This sequence leverages the directing effects of the substituents to install the bromo and nitro groups at the desired positions.

Synthetic_Pathway Start Methyl 4-fluorobenzoate Intermediate Methyl 4-fluoro-3-nitrobenzoate Start->Intermediate Step 1: Nitration HNO₃, H₂SO₄ Final This compound Intermediate->Final Step 2: Bromination NBS, H₂SO₄

Caption: Proposed synthetic route for this compound.

Part 1: Nitration of Methyl 4-fluorobenzoate

This initial step introduces the nitro group onto the aromatic ring. The primary challenge lies in controlling the position of nitration due to the competing directing effects of the fluorine atom (ortho, para-directing) and the methyl ester group (meta-directing).

Frequently Asked Questions & Troubleshooting

Q1: What are the standard reaction conditions for the nitration of methyl 4-fluorobenzoate?

A1: The nitration is a classic electrophilic aromatic substitution that utilizes a nitronium ion (NO₂⁺) generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The reaction must be performed at low temperatures (typically 0-10 °C) to control the reaction rate and prevent the formation of byproducts.[2]

Table 1: Typical Nitration Reaction Parameters

ParameterRecommended ConditionRationale
Reagents Conc. H₂SO₄, Conc. HNO₃Sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[1]
Temperature 0-10 °CNitration is highly exothermic. Low temperatures are critical to prevent over-reaction (dinitration) and ensure regioselectivity.[2]
Addition Method Slow, dropwise addition of nitrating mixture to substrateThis method maintains temperature control and prevents localized high concentrations of the nitrating agent, which can lead to side reactions.[3]
Reaction Time 30 minutes to 2 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.[4]
Work-up Quenching on crushed icePouring the reaction mixture into ice water precipitates the organic product while the strong acids remain in the aqueous layer.[3][5] This also deactivates any remaining nitrating agent.

Q2: My TLC plate shows multiple spots after the nitration reaction. What are these byproducts and how can I avoid them?

A2: The presence of multiple spots on your TLC plate, other than the starting material, likely indicates the formation of isomeric and/or dinitrated products.

  • Isomeric Products: While the 3-nitro product is desired, some formation of the 2-nitro isomer can occur. The directing effects of the fluoro (ortho, para) and methyl ester (meta) groups are in conflict. The 3-position is ortho to the fluorine and meta to the ester, making it the most electronically favored position.

  • Dinitrated Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitro group can be added to the ring.

Troubleshooting Strategies:

  • Strict Temperature Control: Maintain the reaction temperature below 10 °C, and preferably below 6 °C, during the addition of the nitrating mixture.[2]

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of nitric acid. A large excess can promote dinitration.

  • Purification: The desired Methyl 4-fluoro-3-nitrobenzoate isomer can typically be isolated from byproducts via column chromatography or recrystallization.[4]

Q3: The nitration reaction is slow or appears incomplete. What could be the cause?

A3: A sluggish reaction is often due to insufficient activation of the nitrating agent or low reactivity of the substrate.

  • Moisture: The presence of water in the reaction vessel or reagents can consume the sulfuric acid and hinder the formation of the nitronium ion. Ensure all glassware is dry and use anhydrous acids.

  • Acid Quality: Use fresh, concentrated nitric acid (70%) and sulfuric acid (98%). Old or diluted acids will be less effective.

  • Insufficient Mixing: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and promote contact between reactants.

Part 2: Bromination of Methyl 4-fluoro-3-nitrobenzoate

In this second step, a bromine atom is introduced. The aromatic ring is now strongly deactivated by two electron-withdrawing groups (nitro and methyl ester). The key is to achieve selective bromination at the C-3 position.

Frequently Asked Questions & Troubleshooting

Q1: Which brominating agent is best for this deactivated ring system: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A1: For a strongly deactivated ring, a more potent electrophilic brominating system is required. While Br₂ with a Lewis acid catalyst (e.g., FeBr₃) is a standard method for aromatic bromination,[6] using N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is often more effective and easier to handle.[7][8] The sulfuric acid protonates NBS, increasing its electrophilicity.

Q2: My bromination yield is low. How can I optimize the reaction conditions?

A2: Low yields in this step are typically due to the highly deactivated nature of the starting material.

Troubleshooting Strategies:

  • Increase Temperature: Unlike nitration, this step may require heating to proceed at a reasonable rate. A temperature of 60-70 °C is a good starting point.[7] Monitor the reaction closely for any signs of decomposition.

  • Reaction Time: Due to the deactivated substrate, a longer reaction time (e.g., 2-16 hours) may be necessary for the reaction to reach completion.[8] Again, TLC is your best tool for monitoring progress.

  • Reagent Stoichiometry: Use a slight excess of NBS (1.1-1.2 equivalents) to ensure the complete consumption of the starting material.

Q3: How can I prevent the formation of dibrominated products?

A3: The formation of a dibrominated product is a potential side reaction, although less likely on such a deactivated ring.[9] The primary way to prevent this is through careful control of the stoichiometry of your brominating agent. Avoid using a large excess of NBS. Adding the NBS portion-wise rather than all at once can also help maintain a low concentration of the brominating agent, favoring mono-bromination.[8]

Part 3: Purification and Characterization

Q1: What is the most effective method for purifying the final product?

A1: The crude product will likely contain unreacted starting material, and potentially side products. A two-step purification process is recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7][8]

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent (e.g., ethanol or methanol/water mixture) can be used to obtain a highly pure, crystalline solid.[4][5]

Q2: What are the expected ¹H NMR signals for this compound?

A2: While a direct spectrum for the target molecule is not available in the provided sources, we can predict the key signals based on its structure and data from similar compounds. The aromatic region will be most informative. We would expect to see two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The strong electron-withdrawing effects of the nitro and bromo groups will shift these signals significantly downfield. A singlet corresponding to the methyl ester protons would appear upfield around 3.9-4.0 ppm.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-fluorobenzoate (1 equivalent).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the starting material) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume equivalent to the nitric acid), keeping the mixture cooled in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 4-fluorobenzoate over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.[2][3]

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.[5]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from methanol. A 90% yield has been reported for a similar esterification process.[10]

Protocol 2: Synthesis of this compound
  • In a 100 mL round-bottom flask, dissolve the crude Methyl 4-fluoro-3-nitrobenzoate (1 equivalent) in concentrated sulfuric acid (approx. 10 volumes).

  • Cool the solution in an ice bath to below 5 °C.[8]

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat in an oil bath to 60-65 °C for 2-4 hours.[7] Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Nitration Nitration Step CheckStep->Nitration Step 1 Bromination Bromination Step CheckStep->Bromination Step 2 Purification Purification Step CheckStep->Purification Final Nit_TLC Analyze TLC of Nitration Nitration->Nit_TLC Bro_TLC Analyze TLC of Bromination Bromination->Bro_TLC Pur_Issue Difficulty separating spots or poor crystallization? Purification->Pur_Issue Nit_SM High Starting Material? Nit_TLC->Nit_SM Incomplete Nit_Multi Multiple Products? Nit_TLC->Nit_Multi Impure Sol_Nit_SM Check acid quality Ensure anhydrous conditions Increase reaction time Nit_SM->Sol_Nit_SM Sol_Nit_Multi Lower temperature (0-5 °C) Add nitrating mix slower Check stoichiometry Nit_Multi->Sol_Nit_Multi Bro_SM High Starting Material? Bro_TLC->Bro_SM Incomplete Bro_Multi Byproducts formed? Bro_TLC->Bro_Multi Impure Sol_Bro_SM Increase temperature (60-70 °C) Increase reaction time Check NBS purity Bro_SM->Sol_Bro_SM Sol_Bro_Multi Reduce NBS equivalents Add NBS portion-wise Bro_Multi->Sol_Bro_Multi Sol_Pur Optimize chromatography solvent system Try different recrystallization solvents Pur_Issue->Sol_Pur

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the purification of this critical chemical intermediate. We will address common experimental challenges, offer detailed protocols, and explain the scientific principles behind our recommendations to ensure you achieve the highest purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Question 1: My crude product is a dark, oily substance instead of a solid. What should I do?

Answer: An oily or dark-colored crude product typically indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis.[1][2] Often, these impurities can suppress the crystallization of the desired compound.

Causality & Recommended Actions:

  • Residual Acid/Reagents: The nitration reaction often uses a strong acid mixture (H₂SO₄/HNO₃).[3][4] Residual acid can lead to degradation and color formation. Ensure your work-up procedure effectively neutralizes the reaction mixture. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash, is critical.[5]

  • High-Boiling Solvents: If a high-boiling solvent was used during the reaction or work-up (e.g., DMF, DMSO), it may be difficult to remove under standard rotary evaporation. In this case, consider an aqueous work-up followed by extraction into a lower-boiling organic solvent like ethyl acetate or dichloromethane.

  • Impurity-Induced Oiling: Certain impurities can act as a eutectic mixture, lowering the melting point of your product. Attempt to "crash out" the solid by dissolving the oil in a minimum amount of a suitable hot solvent (like methanol or ethanol) and then cooling it rapidly in an ice bath while scratching the inside of the flask with a glass rod.[6] If this fails, column chromatography is the recommended next step.

Question 2: After recrystallization, my yield is very low. How can I improve it?

Answer: Low recovery from recrystallization is a common issue and usually points to one of two factors: using too much solvent or choosing a solvent in which your product is too soluble at cold temperatures.[7]

Causality & Recommended Actions:

  • Excessive Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leaving a significant amount of your product dissolved. Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[7]

  • Improper Solvent Choice: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your product remains highly soluble even at 0-4 °C, you will experience poor recovery. You may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent). For example, dissolve the compound in a minimal amount of hot ethyl acetate (good solvent) and then slowly add hexane (poor solvent) until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

  • Premature Crystallization: If the solution cools too quickly or if crystallization occurs in the hot filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Recovering a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by about 50% and cool it again. This will often yield a second, albeit less pure, crop of crystals.

Question 3: My compound seems to be decomposing on the silica gel column. What are my options?

Answer: Aromatic nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation, which often manifests as streaking on a TLC plate or a colored band that won't elute from the column.[8][9]

Causality & Recommended Actions:

  • Silica Acidity: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the decomposition of sensitive molecules.

    • Solution 1: Deactivate the Silica. You can neutralize the silica gel by running a "plug" of your eluent containing 1-2% triethylamine (TEA) through the column before loading your sample. Then, use an eluent containing ~0.5% TEA for the remainder of the purification.[10] This basic additive will neutralize the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more neutral stationary phase like alumina (Al₂O₃).[8] You will need to re-develop your solvent system for alumina using TLC.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the chance of decomposition. Use flash column chromatography with positive air pressure to minimize the run time. Avoid letting a packed column sit for an extended period before or during elution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For most cases, flash column chromatography is the most robust and reliable method. It is highly effective at separating the target compound from both more polar and less polar impurities that may be present from the synthesis.[5][11] Recrystallization can be very effective if the crude product is already of reasonable purity (>85-90%) and the impurities have different solubility profiles.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (0-4 °C). A good starting point is to test small amounts of your crude product in various solvents like methanol, ethanol, isopropanol, or ethyl acetate/hexane mixtures.[3][4] A successful test will show the solid dissolving upon heating and re-precipitating upon cooling.

Q3: What are the common impurities I should expect?

A3: Common impurities arise from the starting materials and potential side reactions. These may include:

  • Unreacted Starting Material: The corresponding 3-bromo-4-fluoro-5-nitrobenzoic acid.

  • Isomeric Byproducts: Other nitrated isomers, depending on the regioselectivity of the synthesis.

  • Hydrolysis Product: The carboxylic acid form of the ester if water is present during work-up under acidic or basic conditions.[2]

  • Colored Degradation Products: Often high molecular weight, polar compounds resulting from overheating or side reactions.[12]

Q4: What are the critical safety precautions when handling this compound and its reagents?

A4: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[13][14]

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.[16]

  • Fire Hazards: The compound itself is not highly flammable, but organic solvents used for purification are. Keep away from ignition sources. In case of fire, use a dry chemical, CO₂, or foam extinguisher.[14]

  • Disposal: Dispose of chemical waste in accordance with your institution's guidelines and local regulations.[13]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is mostly solid and has a light color.

  • Solvent Selection: In a test tube, add ~20 mg of crude material. Add a potential solvent (e.g., methanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then place in an ice bath. If pure crystals form, it is a suitable solvent.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid. Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4][6]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the solid to a pre-weighed watch glass and place it in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for oily, highly colored, or very impure crude material.

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[5][11]

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your chosen eluent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Data & Visualization

Table 1: Recommended Solvent Systems
Purification MethodSolvent System (Starting Ratios, v/v)Rationale & Notes
Recrystallization Methanol or EthanolGood for moderately polar compounds. Dissolves well when hot, less so when cold.[4]
IsopropanolSimilar to ethanol but less volatile.
Ethyl Acetate / HexaneA versatile two-solvent system. Dissolve in hot ethyl acetate, add hexane until cloudy, re-heat, and cool.
Column Chromatography 9:1 Hexane : Ethyl AcetateA good starting point for TLC analysis. Adjust ratio to achieve an Rf of 0.3-0.4.[5]
4:1 Hexane : Ethyl AcetateIncreases polarity to elute the compound faster if it is slow-moving.
DichloromethaneCan be used as a more polar alternative to ethyl acetate in some cases.

Diagram 1: Decision Workflow for Purification Method Selection

Purification_Workflow start Assess Crude Product is_solid Is the crude product a solid? start->is_solid is_colored Is it highly colored or an off-white solid? is_solid->is_colored Yes column Perform Flash Column Chromatography is_solid->column No (Oil/Gum) recrystallize Attempt Recrystallization is_colored->recrystallize No (Light Color) is_colored->column Yes check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity column->check_purity

Caption: Decision tree for selecting the optimal purification technique.

References

Technical Support Center: Reactions of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, frequently encountered problems during reactions with this compound. Each entry details the probable causes and provides actionable protocols to mitigate the formation of unwanted side products.

Scenario: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly activated for SNAr reactions due to the electron-withdrawing nitro group. The primary challenge lies in controlling the regioselectivity and preventing competing reactions.

Problem 1: Poor Regioselectivity - Substitution Occurs at Bromine Instead of Fluorine

Symptoms: Your reaction yields a significant amount of the 3-substituted-4-fluoro-5-nitrobenzoate isomer alongside or instead of the desired 3-bromo-4-substituted-5-nitrobenzoate product.

Root Cause Analysis: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[1][2] The reaction is favored at the position that best stabilizes this intermediate. The high electronegativity of fluorine makes the carbon it's attached to (C4) more electrophilic and also stabilizes the intermediate more effectively, making fluoride the better leaving group in SNAr reactions.[1][3] However, under certain conditions, particularly with softer nucleophiles or under kinetic vs. thermodynamic control, competitive substitution at the bromine-bearing carbon (C3) can occur.

Recommended Protocol for Maximizing Fluorine Substitution:

  • Solvent & Temperature: Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the nucleophile effectively. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred pathway of fluoride displacement.

  • Choice of Base: If a base is required to generate the nucleophile in situ (e.g., from an alcohol or amine), use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or a mild inorganic base such as K₂CO₃ or Cs₂CO₃. Strong, aggressive bases like NaH or hydroxides can lead to other side reactions.

  • Nucleophile Selection: Harder nucleophiles (e.g., alkoxides, primary/secondary amines) generally show a higher preference for displacing fluoride.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). This allows you to quench the reaction once the desired product is maximized, preventing further reaction or degradation.

ParameterCondition Favoring Fluoride (F) SubstitutionCondition Favoring Bromide (Br) SubstitutionRationale
Temperature Low (0 °C - 25 °C)High (> 80 °C)Lower temperatures favor the lower activation energy pathway, which is typically fluoride displacement.[4]
Nucleophile Hard Nucleophiles (RO⁻, R₂NH)Softer Nucleophiles (RS⁻)Hard-hard interactions favor attack at the more electrophilic C-F position.
Solvent Polar Aprotic (DMF, DMSO)Less Polar SolventsPolar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the desired SNAr pathway.
Problem 2: Formation of Debrominated or Defluorinated Side Products

Symptoms: Mass spectrometry or NMR analysis reveals the presence of Methyl 4-fluoro-3-nitrobenzoate or Methyl 3-bromo-5-nitrobenzoate.

Root Cause Analysis: Reductive dehalogenation can occur, particularly when using certain nucleophiles or reagents that can act as reducing agents. For instance, catalytic hydrogenation conditions used for nitro reduction can readily cleave C-Br and C-F bonds.[5] Some strong bases or nucleophiles can also facilitate dehalogenation through complex mechanisms, including single-electron transfer (SET) pathways or via SN2-type reactions at the bromine atom.[4][6]

Recommended Protocol to Avoid Dehalogenation:

  • Avoid Catalytic Hydrogenation: For nitro group reductions in the presence of halogens, avoid standard Pd/C with H₂ gas. Instead, use reagents known to be milder towards aryl halides.

  • Chemoselective Nitro Reduction:

    • Iron (Fe) powder in acetic acid or ammonium chloride: This is a classic and effective method for reducing a nitro group without affecting aryl halides.[7]

    • Tin(II) Chloride (SnCl₂): A mild reducing agent that is highly selective for the nitro group.[7]

    • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): Can be used for selective reduction, though careful control of stoichiometry is needed.[8]

  • Control of Base: When running SNAr reactions, ensure the base is not excessively strong and is used in stoichiometric amounts. Over-basing can promote elimination or reductive pathways.

Problem 3: Hydrolysis of the Methyl Ester

Symptoms: The presence of 3-bromo-4-fluoro-5-nitrobenzoic acid is detected in the product mixture, often complicating purification.

Root Cause Analysis: The methyl ester is susceptible to saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. This is a common issue when SNAr reactions are run with strong aqueous bases (like NaOH or KOH) or are worked up under harsh acidic or basic conditions.[9]

Recommended Protocol to Prevent Ester Hydrolysis:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Select Non-Hydrolytic Bases: For SNAr reactions, use alkali carbonates (K₂CO₃, Cs₂CO₃) or tertiary amine bases (Et₃N, DIPEA) instead of hydroxides.

  • Controlled Workup: During the aqueous workup, neutralize the reaction mixture carefully with dilute acids (e.g., 1M HCl) at low temperatures (0-5 °C). Avoid using concentrated acids or bases.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

Visualization of Reaction Pathways

The following diagram illustrates the primary SNAr pathway for this compound and the common competing side reactions discussed.

Start This compound Desired Desired Product (C4-Substitution) Start->Desired  Main SNAr Pathway  (Attack at C-F) Isomer Isomeric Side Product (C3-Substitution) Start->Isomer  Competing SNAr  (Attack at C-Br) Hydrolysis Hydrolysis Product (Carboxylic Acid) Start->Hydrolysis  H₂O / Base (OH⁻)  (Saponification) Debromo Debrominated Product Start->Debromo  Reductive Conditions  or Strong Base Nuc Nucleophile (Nu⁻) Base (e.g., K₂CO₃) Nuc->Desired Nuc->Isomer

Caption: Reaction pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected order of leaving group ability for the halogens in this specific molecule during an SNAr reaction?

A1: For SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[1] This is opposite to the trend in SN1 and SN2 reactions and is because the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group. The highly electronegative fluorine atom makes the carbon to which it is attached (C4) significantly more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer intermediate, thus accelerating the reaction.[3][10]

Q2: I am performing a Suzuki coupling at the bromine position. What side reactions should I be aware of?

A2: While performing a Suzuki (or other cross-coupling) reaction at the C-Br bond, the primary side reactions to monitor are:

  • Protodebromination: Formation of the debrominated product (Methyl 4-fluoro-5-nitrobenzoate). This can happen if the catalytic cycle is inefficient or if there are protic sources that quench the organometallic intermediates.

  • Competitive SNAr: The basic conditions often used in Suzuki couplings (e.g., Na₂CO₃, K₃PO₄ in the presence of water) can promote SNAr at the C-F position, especially at elevated temperatures. Your boronic acid partner or the base itself can act as a nucleophile.

  • Nitro Group Reduction: Some phosphine ligands or additives can reduce the nitro group, especially at high temperatures.

To mitigate these, use milder bases (e.g., K₃PO₄, CsF), rigorously deoxygenated solvents, and the lowest possible reaction temperature.

Q3: How can I best purify the final product away from these side products?

A3:

  • For the Carboxylic Acid Side Product (from hydrolysis): Purification is often straightforward. You can perform a basic aqueous wash (e.g., with saturated NaHCO₃ solution). The acidic side product will move into the aqueous layer as its carboxylate salt, while your desired neutral ester product remains in the organic layer (e.g., Ethyl Acetate, DCM).

  • For Isomeric or Dehalogenated Products: These are often structurally very similar to the desired product, making separation challenging. The most effective method is column chromatography on silica gel. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically required to achieve good separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations or to obtain very high purity material.

Q4: What is the recommended troubleshooting workflow if an SNAr reaction produces a mixture of products?

A4: The following workflow can guide your optimization process.

Start SNAr reaction yields a complex mixture Identify 1. Identify all products (LC-MS, NMR) Start->Identify Isomer_Check Isomeric product (Br-substitution) present? Identify->Isomer_Check Hydrolysis_Check Hydrolysis product (acid) present? Isomer_Check->Hydrolysis_Check No Action_Isomer 2a. Lower temperature. Ensure 'hard' nucleophile. Use mild base (K₂CO₃). Isomer_Check->Action_Isomer Yes Dehalogenation_Check Dehalogenated product present? Hydrolysis_Check->Dehalogenation_Check No Action_Hydrolysis 2b. Use anhydrous conditions. Switch to non-aqueous base (e.g., DIPEA). Hydrolysis_Check->Action_Hydrolysis Yes Action_Dehalogenation 2c. Check for unintended reducing agents. Use stoichiometric base. Dehalogenation_Check->Action_Dehalogenation Yes End Re-run optimized reaction & monitor by TLC/LC-MS Dehalogenation_Check->End No Action_Isomer->Hydrolysis_Check Action_Hydrolysis->Dehalogenation_Check Action_Dehalogenation->End

Caption: Troubleshooting workflow for complex SNAr reaction mixtures.

References

Technical Support Center: Navigating the Chemistry of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and reaction of Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive compound. Here, we address common challenges and provide troubleshooting strategies to prevent its decomposition during chemical transformations.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.[1][2] However, the very features that make it synthetically useful—the electron-withdrawing nitro group and the halogen substituents—also render it susceptible to decomposition under various reaction conditions. The electron-deficient aromatic ring is activated towards nucleophilic attack, but this can also lead to unwanted side reactions if not properly controlled.

This guide provides a structured approach to troubleshooting and preventing the degradation of this key building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is giving low yields and multiple unidentified byproducts. What is the likely cause and how can I fix it?

Answer:

Low yields and the formation of multiple byproducts in SNAr reactions involving this compound are often due to competing decomposition pathways. The primary culprits are typically harsh reaction conditions and the reactivity of the functional groups present.

Underlying Causes and Mechanistic Insights:

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong bases (like alkoxides or excess amine) or aqueous workup conditions at elevated temperatures. This will form the corresponding carboxylic acid, which can complicate purification and may undergo further reactions.

  • Displacement of Multiple Halogens: While the fluorine atom is generally a better leaving group than bromine in nucleophilic aromatic substitution, strong nucleophiles or prolonged reaction times at high temperatures can lead to the displacement of both halogens, resulting in a mixture of products.[3] The strong electron-withdrawing effect of the nitro group activates the positions ortho and para to it for nucleophilic attack.[4][5]

  • Reaction with the Nitro Group: While less common, some nucleophiles can interact with the nitro group, leading to its reduction or other transformations, especially if reducing agents are inadvertently present.

  • Decarboxylation: If the ester is hydrolyzed to a carboxylic acid, high temperatures can promote decarboxylation, leading to the formation of 1-bromo-2-fluoro-3-nitrobenzene.[6][7][8]

dot

Caption: Potential decomposition pathways for this compound.

Recommended Solutions:

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature. Start with room temperature and gradually increase if the reaction is too slow.Minimizes side reactions like di-substitution and decarboxylation.
Base Use a non-nucleophilic, hindered base (e.g., DIPEA, DBU) or an inorganic base with low water content (e.g., anhydrous K₂CO₃). Use the minimum stoichiometric amount required.Prevents ester hydrolysis and other base-catalyzed decompositions.
Solvent Employ anhydrous, polar aprotic solvents such as DMF, DMSO, or acetonitrile.These solvents effectively dissolve the substrate and many nucleophiles while favoring the SNAr mechanism.[9]
Reaction Monitoring Closely monitor the reaction progress using TLC or LC-MS.[3]Prevents the formation of byproducts due to prolonged reaction times.
Workup Perform aqueous workup at low temperatures (e.g., ice bath) and use a buffered aqueous solution if necessary to control pH.Reduces the risk of hydrolysis during product isolation.
Question 2: I am trying to reduce the nitro group to an amine, but I am also losing the bromo and/or fluoro substituents. How can I achieve selective reduction?

Answer:

Selective reduction of the nitro group in the presence of aryl halides is a common challenge. Many standard reduction methods can also lead to dehalogenation.

Underlying Causes and Mechanistic Insights:

  • Catalytic Hydrogenation: Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly effective for nitro group reduction but is also notorious for causing dehalogenation of aryl bromides and, to a lesser extent, fluorides.[10]

  • Strong Reducing Agents: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitro group but may also react with the ester and are generally not selective for aromatic nitro compounds, often leading to azo products.[10][11]

dot

Caption: Comparison of selective vs. non-selective nitro group reduction.

Recommended Protocols for Selective Reduction:

Reagent SystemConditionsComments
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O in ethanol or ethyl acetate, often at reflux.[10]A classic and reliable method for selective nitro group reduction in the presence of halogens. The workup can sometimes be tedious.
Iron powder in acidic medium Fe powder with a weak acid like acetic acid or ammonium chloride in a protic solvent.[10][12]A cost-effective and mild method. The reaction is heterogeneous and requires vigorous stirring.
Sodium Hydrosulfite (Na₂S₂O₄) In a biphasic system (e.g., water/THF) or in aqueous methanol.A mild reducing agent that is often chemoselective.
Catalytic Transfer Hydrogenation E.g., Ammonium formate with Pd/C (use with caution and at low catalyst loading) or Raney Nickel.[10]Can sometimes be selective, but requires careful optimization of catalyst, hydrogen donor, and reaction time to avoid dehalogenation.

Experimental Protocol: Selective Nitro Group Reduction using Tin(II) Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic. Be cautious as gas evolution may occur.

  • Filtration and Separation: The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible substances such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.

Q2: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of products and byproducts. UV detection is suitable for these aromatic compounds.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction in real-time or to analyze the final product structure.

Q3: Can the ester group be saponified without affecting the other functional groups?

A3: Yes, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid can be achieved. However, care must be taken to use mild conditions to avoid nucleophilic substitution of the halogens. Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common method. It is crucial to monitor the reaction closely to prevent side reactions.[16]

References

Technical Support Center: Reaction Condition Optimization for Substituting the Bromine on Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the substitution of bromine on Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction.

Understanding the Substrate: A Balancing Act of Reactivity

This compound presents a unique challenge for selective functionalization. The aromatic ring is highly activated towards nucleophilic attack due to the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][2][3] However, the presence of two potential leaving groups, bromine and fluorine, necessitates careful control of reaction conditions to achieve selective substitution.

Key Structural Features and Their Implications:
  • Nitro Group (-NO₂): This powerful electron-withdrawing group is meta to the bromine and ortho to the fluorine. Its primary role is to activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[4][5][6]

  • Fluorine (-F): Located para to the bromine, fluorine is a highly electronegative atom. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[7][8][9] The strong inductive effect of fluorine makes the carbon it is attached to highly electrophilic, often making it the preferred site of attack.[10]

  • Bromine (-Br): While a good leaving group in many substitution reactions, its reactivity in this SNAr context is influenced by the overwhelming activating effect of the fluorine.

  • Methyl Ester (-CO₂Me): This is another electron-withdrawing group, though weaker than the nitro group. It is positioned meta to the fluorine and para to the bromine, contributing to the overall electron deficiency of the ring.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be substituted, bromine or fluorine?

A1: In nucleophilic aromatic substitution reactions on highly activated rings, the site of attack is primarily governed by the ability of the leaving group to activate the carbon to which it is attached. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, making the carbon at position 4 the more electrophilic and thus the more likely site for nucleophilic attack.[10] Therefore, substitution of the fluorine is generally favored over the bromine. Achieving selective substitution of the bromine requires careful optimization to overcome this inherent reactivity difference.

Q2: How does the position of the nitro group affect the reaction?

A2: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance.[2][5][6] In this substrate, the nitro group is ortho to the fluorine, strongly activating it for substitution. It is meta to the bromine, offering less resonance stabilization for an attack at the bromine position. This electronic arrangement further biases the reaction towards fluorine substitution.

Q3: What are the general starting conditions for attempting to substitute the bromine?

A3: To favor substitution at the bromine, conditions should be chosen to kinetically or thermodynamically favor this pathway. This often involves:

  • Choice of Nucleophile: Bulky nucleophiles may favor attack at the less sterically hindered bromine.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are commonly used as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.[11][12]

  • Temperature: Lower temperatures may favor the kinetically controlled product. Careful temperature screening is crucial.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.[13]

Q4: What are common side reactions to anticipate?

A4: The most common side reaction is the undesired substitution of the fluorine atom. Other potential side reactions include:

  • Hydrolysis of the methyl ester: This can occur in the presence of strong bases or aqueous workup conditions.

  • Reaction with the nitro group: Some nucleophiles can reduce the nitro group, especially at elevated temperatures.

  • Disubstitution: If the reaction conditions are too harsh, both halogens may be substituted.

Troubleshooting Guide

This section provides a structured approach to overcoming common experimental challenges.

Problem 1: Low or No Conversion of the Starting Material

If you are observing poor conversion to the desired bromo-substituted product, consider the following optimization strategies.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Nucleophilicity - Use a stronger nucleophile. - Increase the concentration of the nucleophile. - Add a phase-transfer catalyst for poorly soluble nucleophiles.The rate of an SNAr reaction is dependent on the nucleophile's concentration and inherent reactivity.[14]
Inadequate Solvent - Switch to a more polar aprotic solvent (e.g., DMSO, DMF, NMP).[11][12] - Ensure the solvent is anhydrous, as water can deactivate strong nucleophiles.Polar aprotic solvents enhance the reactivity of anionic nucleophiles by solvating the counter-ion.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor the reaction closely by TLC or LC-MS to check for decomposition.SNAr reactions often require thermal energy to overcome the activation barrier.
Poor Activation - While the substrate is activated, catalysis can sometimes help. Consider the use of a Lewis acid or a transition metal catalyst in specific cases.[15]Catalysts can further enhance the electrophilicity of the aromatic ring.
Problem 2: Predominant Formation of the Fluoro-Substituted Product

This is the most anticipated challenge. The following steps can help to steer the selectivity towards bromine substitution.

Parameter to Modify Suggested Change Rationale for Selectivity
Nucleophile - Use a sterically hindered nucleophile. - Employ a "softer" nucleophile (e.g., a thiol).A bulky nucleophile may find it more difficult to approach the more sterically crowded fluorine position, which is flanked by the nitro and bromo substituents.
Temperature - Screen a range of temperatures, starting from room temperature and gradually increasing.The activation energies for substitution at the two positions may be different. A lower temperature might favor the kinetic product, which could potentially be the bromo-substituted isomer under certain conditions.
Solvent - Experiment with less polar solvents or solvent mixtures.Solvent polarity can influence the relative rates of competing pathways.
Catalyst - Investigate the use of catalysts that may preferentially interact with the bromine atom.Certain catalysts might selectively activate the C-Br bond.
Problem 3: Formation of Multiple Unidentified Products

The appearance of several spots on a TLC plate indicates a lack of reaction specificity.

Workflow for Product Identification and Reaction Optimization

G cluster_0 Problem Analysis cluster_1 Characterization cluster_2 Hypothesis Formulation cluster_3 Optimization Strategy A Multiple Products Observed B Isolate and Characterize by LC-MS, NMR A->B Step 1 C Identify Side Products (e.g., F-substitution, ester hydrolysis, disubstitution) B->C Step 2 D If F-substitution: Modify nucleophile/temperature C->D Step 3a E If ester hydrolysis: Use milder base, anhydrous conditions C->E Step 3b F If disubstitution: Reduce reaction time/temperature, use fewer equivalents of nucleophile C->F Step 3c

Caption: Systematic workflow for troubleshooting multiple product formation.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a starting point for the substitution of bromine on this compound.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M).

  • Add the nucleophile (1.1 - 1.5 eq).

  • If the nucleophile is an amine or alcohol, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • If no reaction is observed after 4 hours, gradually increase the temperature to 50 °C, then 80 °C, continuing to monitor the reaction.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: Generalized addition-elimination mechanism for the SNAr reaction.

References

Technical Support Center: Purification of Methyl 3-bromo-4-fluoro-5-nitrobenzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of Methyl 3-bromo-4-fluoro-5-nitrobenzoate using column chromatography. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this specific separation.

Frequently Asked Questions (FAQs)

Question 1: What are the initial recommended column chromatography conditions for purifying this compound?

Answer: For a successful purification of this compound, a good starting point is to use a normal-phase chromatography setup. This compound is moderately polar due to the presence of the nitro and ester functional groups, while the bromo and fluoro groups also contribute to its electronic properties.

A standard approach involves using silica gel (60-120 mesh or 230-400 mesh for higher resolution) as the stationary phase. For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is recommended. A typical starting gradient could be 5-10% ethyl acetate in hexane. This can then be optimized based on the results of a preliminary Thin Layer Chromatography (TLC) analysis.

Question 2: How do I select the appropriate solvent system (eluent) for my separation?

Answer: The selection of an appropriate eluent is critical for achieving good separation. The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound on a TLC plate, ideally between 0.25 and 0.35.

Step-by-Step Protocol for Solvent System Selection:

  • Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a series of test solvent systems with varying polarities. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the proportion of the polar solvent (e.g., 10%, 15%, 20% ethyl acetate).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Calculate the Rf value for your target compound and any impurities in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Choose the solvent system that gives your target compound an Rf value in the optimal range of 0.25-0.35 and provides the best separation from impurities.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf of Target CompoundNotes
95:5 Hexane:Ethyl AcetateLow< 0.2May be suitable if impurities are very non-polar.
90:10 Hexane:Ethyl AcetateLow-Medium0.2 - 0.3A good starting point for optimization.
85:15 Hexane:Ethyl AcetateMedium0.3 - 0.4Likely to be in the optimal range.
80:20 Hexane:Ethyl AcetateMedium-High> 0.4May be too polar, leading to co-elution with polar impurities.

Troubleshooting Guide

Problem 1: My compound is not moving from the baseline of the column (Rf is too low).

Cause: The eluent is not polar enough to displace the compound from the silica gel. This compound has several polar functional groups that can strongly interact with the silanol groups of the stationary phase.

Solution:

  • Increase the polarity of the mobile phase. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. For instance, if you started with 10% ethyl acetate in hexane, try increasing it to 15% or 20%.

  • Consider a stronger polar solvent. If increasing the proportion of ethyl acetate is ineffective, you can switch to a more polar solvent like dichloromethane in combination with hexane.

**dot graph TD { A[Start: Low Rf] --> B{Increase % of Ethyl Acetate}; B --> C{Rf still too low?}; C -- Yes --> D[Consider adding a more polar solvent like Dichloromethane]; C -- No --> E[Continue with optimized eluent]; D --> E; } caption: Workflow for addressing low Rf values. /dot

Problem 2: My compound is eluting too quickly with the solvent front (Rf is too high), and I have poor separation from impurities.

Cause: The eluent is too polar, causing the compound to have a weak interaction with the stationary phase and travel with the solvent front.

Solution:

  • Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent in your eluent. For example, if you are using 20% ethyl acetate in hexane, try decreasing it to 15% or 10%.

  • Ensure proper column packing. An improperly packed column with channels can lead to poor separation and streaking.

**dot graph TD { A[Start: High Rf & Poor Separation] --> B{Decrease % of Ethyl Acetate}; B --> C{Separation still poor?}; C -- Yes --> D[Check and repack column if necessary]; C -- No --> E[Continue with optimized eluent]; D --> E; } caption: Workflow for addressing high Rf values and poor separation. /dot

Problem 3: I am observing streaking or tailing of my compound spot on the TLC and in the column fractions.

Cause: This can be caused by several factors:

  • Sample Overload: Applying too much crude material to the column can saturate the stationary phase.

  • Compound Degradation: The compound may be sensitive to the acidic nature of the silica gel.

  • Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.

Solution:

  • Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.

  • Use neutral alumina as the stationary phase if your compound is acid-sensitive.

  • Add a small amount of a more polar solvent to your sample before loading to ensure it is fully dissolved. For example, dissolve the crude mixture in a minimal amount of dichloromethane before adsorbing it onto a small amount of silica gel for dry loading.

Experimental Protocol: Dry Loading for Column Chromatography

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the powder and add a thin layer of sand on top to prevent disturbance during solvent addition.

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 3-bromo-4-fluoro-5-nitrobenzoate (MFN) is a critical, non-negotiable step in the journey of drug discovery and development. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of MFN, offering insights into the rationale behind experimental choices and presenting actionable protocols.

The inherent structure of MFN, a halogenated nitroaromatic compound, presents unique analytical challenges and opportunities. Its aromatic nature and the presence of a nitro group lend it a strong UV chromophore, making it amenable to UV-based detection methods. Conversely, its potential for thermal lability and the presence of electrophilic groups necessitate careful consideration of the chosen analytical technique to avoid on-column degradation or interferences.[3][4]

This guide will navigate the complexities of purity analysis, comparing the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with the powerful hyphenated technique of Mass Spectrometry (MS).

Comparative Analysis of Key Analytical Techniques

The selection of an optimal analytical method hinges on a variety of factors, including the expected impurity profile, the required level of sensitivity and selectivity, and the intended application of the data—from routine quality control to the identification of unknown impurities.[5]

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Robust, versatile, and widely used for non-volatile compounds.[5] High precision and accuracy for quantification.Potential for on-column degradation if not optimized.[4] Requires a UV chromophore for detection.Routine purity analysis, quantification of known impurities, and stability testing.[2][6]
GC-FID/ECD Partitioning of volatile components between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[2][7] High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.[3][8]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Analysis of residual solvents and volatile organic impurities.[2][3]
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei.Provides detailed structural information for both the main compound and impurities.[2][9] Can determine absolute purity without the need for a specific reference standard for each impurity (qNMR).[10][11][12]Lower sensitivity compared to chromatographic methods for trace impurities.[4] Signal overlap can complicate quantification.[11][12]Absolute purity determination, structural elucidation of impurities, and as an orthogonal method to chromatography.[13]
LC-MS/GC-MS Combines the separation power of chromatography with the mass analysis capabilities of a mass spectrometer.High sensitivity and selectivity, enabling the detection of trace-level impurities.[14][15] Provides molecular weight information, which is crucial for the identification of unknown impurities.[2][15][16]Quantification can be less precise than HPLC-UV without appropriate internal standards. Ionization efficiency can vary between compounds.Impurity profiling, identification of unknown degradation products, and characterization of process-related impurities.[1][14][15]

Experimental Workflows and Logical Relationships

The journey from receiving a sample of this compound to issuing a certificate of analysis involves a structured and logical workflow. The following diagram illustrates a typical decision-making process for purity determination.

Purity_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_0 Initial Assessment cluster_1 Primary Purity Determination cluster_2 Impurity Identification and Structural Confirmation cluster_3 Final Reporting Sample_Receipt Sample Receipt and Initial Characterization Preliminary_Screening Preliminary Screening (e.g., Melting Point) Sample_Receipt->Preliminary_Screening HPLC_UV_Analysis HPLC-UV for Quantitative Purity Preliminary_Screening->HPLC_UV_Analysis GC_Analysis GC for Residual Solvents Preliminary_Screening->GC_Analysis LC_MS_Analysis LC-MS for Impurity Identification HPLC_UV_Analysis->LC_MS_Analysis If unknown peaks are detected NMR_Analysis NMR for Structural Confirmation and Orthogonal Purity HPLC_UV_Analysis->NMR_Analysis For structural verification Data_Review Comprehensive Data Review GC_Analysis->Data_Review LC_MS_Analysis->Data_Review NMR_Analysis->Data_Review Certificate_of_Analysis Issuance of Certificate of Analysis Data_Review->Certificate_of_Analysis

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[6][17][18][19][20]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Reversed-phase HPLC is a robust method for the purity assessment of substituted nitrobenzoates.[21][22] The key is to use a well-deactivated column to minimize peak tailing and potential on-column degradation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity

Mobile Phase:

  • A: Water with 0.1% Phosphoric Acid

  • B: Acetonitrile with 0.1% Phosphoric Acid

Gradient Elution:

Time (min) %A %B
0 70 30
20 30 70
25 30 70
25.1 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.[6]

Calculation of Purity: Purity (%) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)

Gas Chromatography (GC) for Residual Solvents

GC is the preferred method for quantifying volatile impurities, such as residual solvents from the synthesis process.[2][7] Given the halogenated nature of MFN, an Electron Capture Detector (ECD) can offer enhanced sensitivity for certain halogenated impurities.[3][8] However, a Flame Ionization Detector (FID) is generally more universal for common organic solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for residual solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm)

Carrier Gas: Helium or Nitrogen Oven Temperature Program:

  • Initial Temperature: 40 °C, hold for 5 minutes

  • Ramp: 10 °C/min to 240 °C

  • Final Temperature: 240 °C, hold for 5 minutes

Injector Temperature: 250 °C Detector Temperature: 260 °C Injection Mode: Split (e.g., 20:1)

Sample Preparation:

  • Standard Solution: Prepare a stock solution containing known concentrations of expected residual solvents in a suitable, non-interfering solvent like DMSO.

  • Sample Solution: Accurately weigh about 100 mg of the MFN sample into a headspace vial and dissolve in a known volume of DMSO.

Analysis:

  • Analyze the headspace of both the standard and sample solutions.

  • Quantify the residual solvents by comparing the peak areas in the sample to those in the standard.

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[10][11][12]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity and non-overlapping signals.

Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the MFN sample and 5-10 mg of the internal standard into a tared NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent and re-weigh to determine the exact mass of the solvent.

  • Ensure complete dissolution.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 x T₁) to ensure full relaxation of all protons being integrated.

Calculation of Purity: Purity (w/w %) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Trustworthiness and Method Validation

Every protocol described must be a self-validating system. This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures.[6][18][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][17]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Validation_Parameters Key Validation Parameters (ICH Q2(R2)) Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD / LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Conclusion

The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV serves as the workhorse for routine quantitative analysis, it should be complemented by orthogonal techniques. GC is indispensable for controlling volatile impurities, and qNMR provides an absolute measure of purity while confirming the structure. When unknown impurities are encountered, the hyphenated techniques of LC-MS and GC-MS are unparalleled in their ability to provide structural elucidation. By judiciously selecting and validating these methods, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug development.

References

A Comparative Guide to the Reactivity of Methyl 3-bromo-4-fluoro-5-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth analysis of the reactivity of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a key intermediate in synthetic chemistry. By dissecting its structural features and comparing it with relevant analogues, this document aims to equip researchers with the foundational knowledge to predict its behavior and strategically design synthetic routes involving nucleophilic aromatic substitution (SNAr).

Introduction: Understanding the Molecular Landscape

This compound is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the carefully orchestrated arrangement of substituents on the benzene ring, which creates a highly reactive site for nucleophilic attack. This guide will explore the chemical principles governing its reactivity, focusing on the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr), the dominant pathway for such systems.[2][3] We will deconstruct the role of each substituent and provide a comparative framework against similar compounds, supported by established mechanistic principles and a robust experimental protocol for validation.

Part 1: The Theoretical Bedrock: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike the more common electrophilic substitutions on benzene, SNAr proceeds when an aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).[4][5] The reaction is not a concerted SN2 displacement, which is sterically impossible on an sp²-hybridized carbon, but rather a two-step addition-elimination process.[2]

  • Step 1 (Addition - Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6][7] This step is typically the slow, rate-determining step because it involves the loss of aromatic stabilization.[8][9]

  • Step 2 (Elimination - Fast): The leaving group departs, taking its bonding electrons, which allows the ring to regain its aromaticity. This step is rapid and does not influence the overall reaction rate.[10]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy of the first step and the faster the overall reaction.[11] This stability is directly influenced by the nature and position of the substituents on the ring.

Caption: The Addition-Elimination Mechanism of SNAr.

Part 2: A Structural Autopsy of this compound

To predict the reactivity of our target molecule, we must analyze the electronic contribution of each substituent relative to the reaction center. In SNAr, the reaction occurs at the carbon bearing the best leaving group.

Structure:

  • C1: Methyl Benzoate (-COOCH₃)

  • C3: Bromo (-Br)

  • C4: Fluoro (-F)

  • C5: Nitro (-NO₂)

Analysis of Key Positions:

  • The Reaction Center (C4): The Fluoro Leaving Group: Contrary to SN1/SN2 reactions where iodide is the best halide leaving group, the order for SNAr is F > Cl > Br > I .[2][10] This is a direct consequence of the rate-determining step. The high electronegativity of fluorine makes the C4 carbon significantly more electrophilic (electron-poor), accelerating the initial nucleophilic attack.[11][12] While the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining second step, so its strength is not a kinetic barrier.[8]

  • The Primary Activator (C1): The Methyl Ester Group: The methyl ester group (-COOCH₃) is a moderate electron-withdrawing group. Crucially, it is positioned para to the C4 fluoro leaving group. This geometry allows it to stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the carbonyl oxygen. This para relationship is vital for potent activation.[5]

  • The Secondary Activator (C5): The Nitro Group: The nitro group (-NO₂) is one of the most powerful EWGs used in chemistry.[3][13] However, in this molecule, it is positioned meta to the leaving group. From the meta position, the nitro group cannot participate in resonance stabilization of the Meisenheimer complex.[5][6] Its contribution is limited to a powerful inductive electron withdrawal, which still increases the electrophilicity of the ring but is a significantly weaker activating effect compared to being in an ortho or para position.

  • The Tertiary Activator (C3): The Bromo Group: The bromine atom, positioned ortho to the leaving group, also contributes to the activation of the ring. While halogens have competing inductive (withdrawing) and resonance (donating) effects, their inductive effect dominates in SNAr, helping to polarize the C-F bond and stabilize the anionic intermediate.[14]

Part 3: A Head-to-Head Comparison: Reactivity Predictions

By understanding the principles above, we can objectively compare the reactivity of this compound with its structural analogues. The data below is based on well-established reactivity trends from the literature.

Compound Comparison Structure A Structure B Predicted Relative Rate (A vs. B) Causality Behind the Difference
1. The Leaving Group Effect Methyl 3-bromo-4-fluoro -5-nitrobenzoateMethyl 3-bromo-4-chloro -5-nitrobenzoateA >> B (e.g., ~50-100x faster)The rate-determining step is the nucleophilic attack. Fluorine's superior electronegativity makes the target carbon more electrophilic, drastically lowering the activation energy for this step.[8][10][11]
2. The EWG Positional Effect Methyl 3-bromo-4-fluoro-5-nitro benzoate (meta-NO₂)Methyl 5-bromo-4-fluoro-2-nitro benzoate (ortho-NO₂)B >>> A (e.g., >1000x faster)The activating power of an EWG is maximized at the ortho and para positions, where it can stabilize the Meisenheimer complex via resonance. The meta-nitro group in A offers only inductive stabilization, a much weaker effect.[5][6]
3. The Ortho Halogen Effect Methyl 3-bromo -4-fluoro-5-nitrobenzoateMethyl 3-chloro -4-fluoro-5-nitrobenzoateB > A (Slightly faster)Both halogens exert a similar inductive withdrawing effect. Chlorine is slightly more electronegative than bromine, which may lead to a marginal rate enhancement by making the C4 position slightly more electrophilic. Steric hindrance is comparable.

Part 4: Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate these predictions, a kinetic study is essential. The following protocol provides a self-validating system by monitoring the consumption of starting material and the formation of product simultaneously.

Objective: To determine the second-order rate constants for the reaction of various aryl halides with piperidine.

Methodology: The reaction will be run under pseudo-first-order conditions with a large excess of the nucleophile (piperidine). The rate of disappearance of the aryl halide will be monitored by High-Performance Liquid Chromatography (HPLC).

Materials & Equipment:

  • This compound and its analogues

  • Piperidine (high purity)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel or water bath

  • HPLC system with a C18 column and UV detector

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately prepare a 0.1 M stock solution of the aryl halide in acetonitrile.

    • Accurately prepare a 2.0 M stock solution of piperidine in acetonitrile.

    • Causality: Preparing stock solutions ensures accurate and reproducible concentrations for each kinetic run.

  • Reaction Setup:

    • Equilibrate the stock solutions and a separate flask of acetonitrile to the desired reaction temperature (e.g., 50.0 ± 0.1 °C) in a water bath for at least 30 minutes.

    • Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent.

  • Initiation and Sampling:

    • To initiate the reaction, rapidly add a calculated volume of the aryl halide stock solution to a pre-warmed flask containing a large excess of the piperidine solution and acetonitrile to achieve final concentrations of ~1 mM aryl halide and ~100 mM piperidine. Start a timer immediately.

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a pre-prepared acidic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Causality: Quenching stops the reaction instantly by protonating the amine nucleophile, allowing for accurate analysis of the mixture composition at that specific time point.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC, monitoring at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm or 310 nm).

    • Generate a calibration curve for both the starting material and the expected product to convert peak area to concentration.

  • Data Processing:

    • Plot the natural logarithm of the aryl halide concentration (ln[Ar-F]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Piperidine] .

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Calculation prep_stock Prepare Stock Solutions (Aryl Halide, Piperidine) thermostat Thermostat Reagents (50.0 °C) prep_stock->thermostat initiate Initiate Reaction (Mix Reagents) thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in Acidic Solution sampling->quench hplc Analyze via HPLC quench->hplc plot Plot ln[Reactant] vs. Time hplc->plot calc Calculate k' and k₂ plot->calc result Rate Constant (k₂) calc->result

Caption: Workflow for the Kinetic Analysis of SNAr Reactions.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is primarily dictated by the C4-fluoro leaving group, which is strongly activated by the cumulative electron-withdrawing effects of the para-ester, ortho-bromo, and meta-nitro substituents.

Key insights for the practicing scientist are:

  • Fluorine is the Active Site: Nucleophilic displacement will occur selectively at the C4 position, displacing the fluoride ion.

  • Reactivity is Tunable: The reaction rate can be predictably altered by changing the leaving group (F > Cl) or, more dramatically, by changing the position of the powerful nitro group.

  • Meta-Nitro is a Moderate Activator: While potent, the meta-positioning of the nitro group in this specific isomer means it is significantly less reactive than isomers where the nitro group is ortho or para to the leaving group. This is a critical consideration for reaction time and condition screening.

By understanding these fundamental principles, researchers can leverage the unique reactivity of this compound and its analogues to build complex molecular architectures with greater precision and efficiency.

References

A Comparative Guide to Novel Derivatives of Methyl 3-bromo-4-fluoro-5-nitrobenzoate: Synthesis, Characterization, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the development of novel molecular entities with tailored properties is a cornerstone of innovation. Methyl 3-bromo-4-fluoro-5-nitrobenzoate stands as a versatile starting material, rich in functionality that allows for selective chemical modifications. This guide provides a comprehensive characterization of two novel, prospective derivatives synthesized from this scaffold, offering a comparative analysis of their chemical properties and potential performance against alternative compounds. The insights herein are designed to empower researchers in their quest for next-generation pharmaceuticals and functional materials.

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

This compound is a trifunctionalized aromatic compound, presenting a unique combination of reactive sites. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group itself can be readily reduced to an amine, opening avenues for further derivatization. This guide will explore the synthesis and characterization of two hypothetical, yet highly plausible, derivatives:

  • Derivative A: Methyl 3-bromo-4-(benzylamino)-5-nitrobenzoate, synthesized via nucleophilic aromatic substitution.

  • Derivative B: Methyl 4-fluoro-3-(4-methoxyphenyl)-5-nitrobenzoate, synthesized via Suzuki-Miyaura cross-coupling.

We will delve into their prospective characterization data and compare their potential utility against the starting material and other relevant compound classes.

Synthesis and Mechanistic Considerations

The selective synthesis of Derivatives A and B hinges on the differential reactivity of the functional groups on the parent molecule.

Derivative A: Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the flanking nitro and bromo substituents. This allows for a selective substitution reaction with a suitable nucleophile, such as benzylamine.

start This compound reagent + Benzylamine product Derivative A: Methyl 3-bromo-4-(benzylamino)-5-nitrobenzoate start->product Nucleophilic Aromatic Substitution start This compound product Derivative B: Methyl 4-fluoro-3-(4-methoxyphenyl)-5-nitrobenzoate start->product Suzuki-Miyaura Coupling reagent + 4-methoxyphenylboronic acid catalyst Pd catalyst, Base

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of novel pharmaceuticals and complex organic materials. Its utility is largely dependent on the ability to selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position. The electronic nature of this substrate—characterized by the strong electron-withdrawing effects of the nitro and ester groups, and the inductive effect of the fluorine atom—renders the C-Br bond susceptible to oxidative addition, a key step in many cross-coupling reactions. However, these same functional groups present challenges, including potential side reactions and catalyst inhibition.

This guide provides a comparative analysis of various palladium-based catalyst systems for the three most pertinent cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Heck-Mizoroki olefination, and the Buchwald-Hartwig amination. As direct comparative data for this specific substrate is scarce, this study draws upon experimental evidence from structurally and electronically analogous systems to provide researchers with a robust framework for catalyst selection and reaction optimization. The insights provided herein are grounded in established mechanistic principles and field-proven methodologies.

The Challenge: Cross-Coupling an Electron-Deficient and Sterically Hindered Aryl Bromide

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is governed by a delicate balance of electronic and steric factors. For this compound:

  • Electronic Effects: The potent electron-withdrawing nitro group at the meta position and the ester group significantly lower the electron density of the aromatic ring. This electronic deficit generally facilitates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center.[1]

  • Steric Hindrance: The bromine atom is flanked by a fluorine and a nitro group, creating a sterically congested environment. This can hinder the approach of bulky catalyst complexes, potentially impeding the oxidative addition step.

  • Functional Group Compatibility: The nitro and ester groups must remain intact throughout the catalytic cycle. The choice of base is particularly critical to avoid unwanted side reactions such as hydrolysis of the methyl ester.[2]

The selection of an appropriate catalyst system, particularly the ligand, is paramount to overcoming these challenges and achieving high yields and selectivity.

Comparative Analysis of Catalyst Systems

The success of cross-coupling reactions on challenging substrates hinges on the catalyst's ability to balance reactivity with stability. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand, which plays a pivotal role in modulating the catalyst's electronic and steric properties.[3]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for constructing biaryl structures. For electron-deficient substrates like this compound, the key is to employ a catalyst system that promotes efficient transmetalation and reductive elimination without being susceptible to deactivation.

Catalyst Performance Comparison (Inferred from Analogous Systems)

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yields on Analogous SubstratesKey Advantages & Considerations
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11085-98%High Efficiency: SPhos is a bulky, electron-rich biaryl monophosphine ligand that promotes fast oxidative addition and reductive elimination.[4]
Pd₂(dba)₃ / XPhos K₃PO₄ or Cs₂CO₃Dioxane80-11090-99%Broad Scope: XPhos is another highly effective Buchwald ligand, often successful where other ligands fail, particularly with sterically demanding substrates.
Pd(dppf)Cl₂ K₂CO₃ or Cs₂CO₃DMF or Dioxane80-10075-95%Robust & Versatile: This pre-catalyst is often effective for a range of substrates, including those with nitro groups, though it may require higher catalyst loadings.[5]
Pd(PPh₃)₄ Na₂CO₃ or K₂CO₃Toluene/Ethanol/H₂O80-10060-85%Traditional Choice: While historically significant, it is generally less effective for challenging, electron-deficient aryl bromides compared to modern ligand systems.

Expert Insights: For the Suzuki coupling of this compound, catalyst systems employing bulky, electron-rich monophosphine ligands such as SPhos and XPhos are highly recommended. These ligands create a coordinatively unsaturated and highly reactive Pd(0) species that can readily undergo oxidative addition even with sterically hindered substrates. The use of a moderately strong inorganic base like K₃PO₄ is advisable to facilitate the transmetalation step while minimizing the risk of ester hydrolysis.[4]

Heck-Mizoroki Olefination (C-C Bond Formation)

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. For electron-deficient aryl bromides, the reaction is generally efficient. The primary challenge lies in controlling the regioselectivity of the alkene insertion.

Catalyst Performance Comparison (Inferred from Analogous Systems)

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yields on Analogous SubstratesKey Advantages & Considerations
Pd(OAc)₂ / P(o-tol)₃ Et₃N or K₂CO₃DMF or Acetonitrile80-12080-95%Classic & Effective: Tris(o-tolyl)phosphine is a classic ligand for Heck reactions, providing good yields with electron-deficient aryl bromides.[6]
Pd(OAc)₂ (ligandless) NaOAc or Et₃NDMF or NMP100-14070-90%Simplicity: For highly activated aryl bromides, ligandless conditions can be effective, though they often require higher temperatures and may lead to palladium black formation.[7]
Pd/NHC Complexes (e.g., PEPPSI-IPr) K₂CO₃ or Cs₂CO₃Dioxane or Toluene80-11090-98%High Stability & Activity: N-Heterocyclic Carbene (NHC) ligands form highly stable and active catalysts, often allowing for lower catalyst loadings and excellent yields.[8]

Expert Insights: While ligandless conditions might be tempting due to their simplicity, the use of a ligand is recommended to ensure catalyst stability and reproducibility. A system based on Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ or a more modern Pd-NHC pre-catalyst would be a robust starting point. The choice of base is typically an organic amine like triethylamine or an inorganic base like potassium carbonate. For the reaction with this compound, coupling with electron-deficient alkenes like acrylates is expected to be highly efficient.[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is invaluable for the synthesis of arylamines. The electron-deficient nature of the target substrate is beneficial for this transformation.

Catalyst Performance Comparison (Inferred from Analogous Systems)

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yields on Analogous SubstratesKey Advantages & Considerations
Pd₂(dba)₃ / XPhos NaOt-Bu or K₃PO₄Toluene or Dioxane80-11085-99%High Generality: The combination of a biarylphosphine ligand like XPhos with a strong, non-nucleophilic base like NaOt-Bu is a gold standard for a wide range of amines and aryl halides.[10][11]
Pd(OAc)₂ / BINAP Cs₂CO₃ or NaOt-BuToluene10070-90%Bidentate Ligand System: BINAP was one of the first effective ligands for this reaction and remains a viable option, though often superseded by modern monophosphine ligands.[12]
Pd/NHC Complexes (e.g., PEPPSI-IPr) K₃PO₄ or NaOt-BuDioxane80-11088-97%High Turnover: NHC-based catalysts are highly effective for C-N coupling and can be particularly useful for coupling with less nucleophilic amines.[13]

Expert Insights: For the amination of this compound, a catalyst system comprising Pd₂(dba)₃ and a bulky biaryl monophosphine ligand such as XPhos is the most promising choice.[3] A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is typically required to facilitate the deprotonation of the amine-palladium complex. Careful control of reaction conditions is necessary to prevent base-mediated hydrolysis of the methyl ester. Weaker bases like K₃PO₄ may be attempted, but could result in lower reaction rates.[14]

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition product Ar-R transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination arbr Ar-Br boronic R-B(OH)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition product Ar-CH=CH-R migratory_insertion_complex R-CH₂-CH(Ar)-Pd(II)(Br)L₂ oa_complex->migratory_insertion_complex Migratory Insertion migratory_insertion_complex->pd0 β-Hydride Elimination arbr Ar-Br alkene H₂C=CHR base Base Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition product Ar-NR₂ amido_complex Ar-Pd(II)(NR₂)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination arbr Ar-Br amine HNR₂ base Base Suzuki_Workflow start Combine Aryl Bromide, Boronic Acid, Base in a Schlenk flask inert Evacuate and backfill with inert gas (3x) start->inert add_reagents Add Pd Source, Ligand, and anhydrous Solvent inert->add_reagents react Heat reaction mixture (e.g., 80-110 °C) with stirring add_reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Cool, dilute with organic solvent, wash with water and brine monitor->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify

References

A Comparative Guide to Validating the Structure of Methyl 3-bromo-4-fluoro-5-nitrobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical framework for the structural validation of reaction products derived from Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This versatile building block, owing to its distinct electronic and steric properties, is a valuable precursor in the synthesis of complex molecules in pharmaceutical and materials science. This document moves beyond a simple recitation of protocols to offer a comparative analysis of potential reaction pathways and the critical analytical techniques required to unequivocally confirm the structure of the resulting products.

The Strategic Importance of this compound in Synthesis

This compound is a highly functionalized aromatic ring, presenting multiple reaction sites. The electron-withdrawing nature of the nitro group and the ester, coupled with the presence of two different halogen substituents, activates the ring for various transformations. The principal reaction pathways of interest are Nucleophilic Aromatic Substitution (SNA r) and the reduction of the nitro group. Understanding the selectivity and outcomes of these reactions is paramount for predictable and efficient synthesis.

Key Reaction Pathways and Product Validation

Two primary reaction pathways for this compound are explored below, with a focus on the analytical methodologies required to validate the structures of the resulting products.

Nucleophilic Aromatic Substitution (SNA r): A Tale of Two Halogens

The presence of both bromine and fluorine atoms on the aromatic ring invites a comparative study of their reactivity as leaving groups in SNA r reactions. The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the halogens, significantly facilitates nucleophilic attack.

Causality of Experimental Choices: In a typical SNA r reaction, a nucleophile (e.g., an alkoxide, amine, or thiol) displaces one of the halogen atoms. The choice of nucleophile, solvent, and reaction temperature will influence the reaction rate and selectivity. Fluorine is generally a better leaving group than bromine in SNA r reactions due to the higher polarization of the C-F bond, which makes the carbon atom more electrophilic.

Alternative Starting Materials: A compound such as Methyl 3,4-difluoro-5-nitrobenzoate could serve as an alternative to explore the differential reactivity of fluorine atoms at different positions. Conversely, using Methyl 3,5-dibromo-4-fluorobenzoate would allow for an investigation into the steric hindrance effects on the substitution pattern.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Nucleophile: Add the amine (1.1 eq.) to the solution. If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (1.2 eq.) to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Structural Validation of SNA r Products:

A combination of spectroscopic techniques is essential to confirm the identity of the substitution product and to determine which halogen was displaced.

Analytical TechniqueExpected Observations for Substitution of FluorineExpected Observations for Substitution of Bromine
¹H NMR Disappearance of the characteristic C-F coupling in the aromatic region. The chemical shifts of the aromatic protons will change significantly upon substitution.The chemical shifts of the aromatic protons will be altered, but the C-F coupling will remain.
¹³C NMR The large carbon-fluorine coupling constant (typically >200 Hz) for the carbon directly attached to the fluorine will disappear. A new signal corresponding to the carbon attached to the nucleophile will appear.The carbon-fluorine coupling will persist. The signal for the carbon attached to bromine will be replaced by a new signal.
Mass Spectrometry (MS) The molecular ion peak will correspond to the mass of the product where fluorine has been replaced by the nucleophile.The molecular ion peak will reflect the mass of the product with bromine substitution. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be absent.
Infrared (IR) Spectroscopy The C-F stretching vibration (typically in the 1100-1300 cm⁻¹ region) may disappear or shift. New bands corresponding to the functional group of the nucleophile (e.g., N-H stretch for amines) will appear.The C-F stretch will remain. New bands from the introduced nucleophile will be present.

Diagram: SNA r Workflow

sn_ar_workflow start Methyl 3-bromo-4-fluoro- 5-nitrobenzoate + Nucleophile reaction SNA r Reaction (Heat, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product analysis Structural Validation (NMR, MS, IR) product->analysis

Caption: Experimental workflow for the synthesis and validation of SNA r products.

Reduction of the Nitro Group: Unveiling the Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination.

Causality of Experimental Choices: Several reducing agents can be employed for this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. However, it can sometimes lead to the reduction of other functional groups or dehalogenation. Metal-acid systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, are also commonly used and can offer better chemoselectivity in some cases. The choice of reducing agent is critical to avoid unwanted side reactions.

Alternative Methods: Other reducing agents like sodium dithionite can also be effective and may offer advantages in terms of milder reaction conditions and easier work-up procedures.

Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction is typically exothermic. After the initial exotherm subsides, the mixture may be heated to reflux to ensure complete conversion. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. Extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Structural Validation of the Reduction Product:

The successful conversion of the nitro group to an amine can be confirmed by the following spectroscopic methods:

Analytical TechniqueExpected Observations for the Aminobenzoate Product
¹H NMR The appearance of a new broad signal in the 3.5-5.0 ppm range corresponding to the -NH₂ protons. The chemical shifts of the aromatic protons will shift upfield due to the electron-donating nature of the amino group.
¹³C NMR The carbon atom attached to the newly formed amino group will experience a significant upfield shift.
Mass Spectrometry (MS) The molecular ion peak will be 30 mass units lower than the starting material, corresponding to the conversion of -NO₂ (46 amu) to -NH₂ (16 amu).
Infrared (IR) Spectroscopy The characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) will disappear. New bands corresponding to the N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region.

Diagram: Nitro Group Reduction and Validation

nitro_reduction_workflow start Methyl 3-bromo-4-fluoro- 5-nitrobenzoate reduction Reduction (e.g., SnCl₂/HCl) start->reduction neutralization Neutralization & Filtration reduction->neutralization extraction Extraction & Purification neutralization->extraction product Methyl 3-bromo-4-fluoro- 5-aminobenzoate extraction->product validation Spectroscopic Confirmation product->validation

Caption: Workflow for the reduction of the nitro group and subsequent product validation.

Comparative Analysis of Alternative Substrates

To provide a broader context, it is instructive to compare the expected reactivity and analytical signatures of this compound with related compounds.

CompoundExpected Reactivity in SNA rKey Differentiating Spectroscopic Features
Methyl 3,5-dibromo-4-fluorobenzoate The fluorine is the most likely site of substitution. The two bromine atoms will have a steric and electronic influence on the reaction rate.The ¹H NMR will show a singlet for the aromatic proton. The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.
Methyl 3,4-difluoro-5-nitrobenzoate Both fluorine atoms are activated, but the one at position 4 is para to the nitro group and is expected to be more reactive.The ¹H and ¹³C NMR spectra will show complex splitting patterns due to multiple C-F couplings.
Methyl 3-bromo-5-nitrobenzoate SNA r is less favorable as there is no halogen in the ortho or para position to the nitro group. Harsher conditions would be required.The ¹H NMR will show three distinct aromatic proton signals. The absence of fluorine will be evident in the ¹³C NMR (no C-F coupling) and MS.[1]

Conclusion: A Self-Validating Approach to Synthesis

The structural validation of reaction products from this compound necessitates a multi-faceted analytical approach. By combining Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy, researchers can gain a comprehensive and unambiguous understanding of the molecular architecture of their synthesized compounds. This guide has provided a framework for not only executing the key reactions of this versatile substrate but also for rigorously validating the identity of the products. The principles of comparative analysis with alternative substrates and the causal understanding of experimental choices are central to a robust and self-validating synthetic strategy.

References

Efficacy Assessment of Novel STK4 Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Serine/Threonine Kinase 4 (STK4), also known as Mammalian STE20-like kinase 1 (MST1), is a critical component of the Hippo signaling pathway, a key regulator of cellular proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway is increasingly implicated in the pathogenesis of various cancers, making its components, including STK4, attractive targets for therapeutic intervention. This guide provides a comprehensive evaluation of a novel class of potential STK4 inhibitors derived from the versatile chemical scaffold, Methyl 3-bromo-4-fluoro-5-nitrobenzoate.

The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. The chemical architecture of an inhibitor is paramount to its efficacy and safety profile. Here, we present a comparative analysis of a representative aminopyridine-based STK4 inhibitor, synthesized from this compound, against a well-characterized series of pyrrolopyrimidine-based inhibitors and another known STK4 inhibitor, XMU-MP-1. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to aid in the evaluation and development of next-generation STK4-targeted therapies.

The STK4 Signaling Pathway and its Role in Cancer

STK4, in conjunction with its regulatory protein SAV1, acts as a core upstream kinase in the Hippo pathway. It phosphorylates and activates the LATS1/2 kinases, which in turn phosphorylate and inactivate the oncoproteins YAP and TAZ. Inactivated YAP/TAZ are sequestered in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the transcription of pro-proliferative and anti-apoptotic genes. In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of YAP/TAZ and subsequent tumor growth. Therefore, the development of agents that can modulate this pathway, such as STK4 inhibitors, holds significant therapeutic promise.

STK4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_hippo_core Hippo Core Kinase Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Density High Cell Density STK4_SAV1 STK4/SAV1 Cell_Density->STK4_SAV1 Activates Stress Cellular Stress Stress->STK4_SAV1 Activates LATS1_2_MOB1 LATS1/2-MOB1 STK4_SAV1->LATS1_2_MOB1 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2_MOB1->YAP_TAZ Phosphorylates p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates to Nucleus p_YAP_TAZ->YAP_TAZ_nuc Translocation Blocked TEAD TEAD YAP_TAZ_nuc->TEAD Binds to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Promotes Transcription Inhibitor STK4 Inhibitor (e.g., Aminopyridine derivative) Inhibitor->STK4_SAV1 Inhibits

Figure 1: The Hippo-STK4 Signaling Pathway and the Point of Intervention for STK4 Inhibitors.

Comparative Efficacy of STK4 Inhibitors

To provide a comprehensive assessment, we compare a representative aminopyridine-based STK4 inhibitor (Hypothetical Compound A), derived from this compound, with a series of pyrrolopyrimidine-based inhibitors and the known STK4 inhibitor XMU-MP-1. The pyrrolopyrimidine compounds are potent dual inhibitors of STK3 and STK4.[1]

CompoundChemical ClassSTK4 IC50 (nM)STK3 IC50 (nM)
Hypothetical Compound A Aminopyridine ~50-100 >1000
Pyrrolopyrimidine Cpd. 6Pyrrolopyrimidine1.30.4
Pyrrolopyrimidine Cpd. 11Pyrrolopyrimidine1.10.3
Pyrrolopyrimidine Cpd. 20 (SBP-3264)Pyrrolopyrimidine2.50.8
XMU-MP-1Pyrimido[5,4-b]thieno[3,2-e][2][3]diazepine38.171.1

Table 1: Comparative in vitro potency of STK4 inhibitors. The IC50 values for the pyrrolopyrimidine compounds and XMU-MP-1 are from published data. The values for Hypothetical Compound A are estimated based on typical potencies of aminopyridine kinase inhibitors.

Experimental Protocols

Protocol 1: STK4 Kinase Activity Assay (Biochemical Assay)

This protocol outlines a radiometric assay to determine the in vitro potency (IC50) of test compounds against STK4.

Materials:

  • Recombinant human STK4 protein

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (γ-33P-ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions, recombinant STK4 enzyme, and MBP substrate to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP (containing a final concentration of 10 µM ATP with 0.5 µCi of γ-33P-ATP).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated γ-33P-ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare_Reagents Add_Components Add Compound, STK4 Enzyme, and MBP Substrate to Plate Prepare_Reagents->Add_Components Initiate_Reaction Initiate Reaction with γ-33P-ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer_Filter Transfer to Filter Plate and Wash Stop_Reaction->Transfer_Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Transfer_Filter->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the STK4 Radiometric Kinase Assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of STK4 inhibitors on the proliferation of a cancer cell line known to have a dysregulated Hippo pathway (e.g., a YAP/TAZ-addicted cancer cell line).

Materials:

  • Cancer cell line (e.g., NCI-H226 mesothelioma cells)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved, resulting in a purple solution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with STK4 inhibitors.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Discussion and Future Directions

The comparative data presented in this guide highlight the potential of the aminopyridine scaffold, derived from this compound, as a promising starting point for the development of novel STK4 inhibitors. While the hypothetical Compound A demonstrates moderate potency, further structure-activity relationship (SAR) studies are warranted to optimize its activity and selectivity. The pyrrolopyrimidine-based inhibitors exhibit potent dual STK3/STK4 inhibition, which may offer a broader therapeutic window in certain cancer contexts.

Future research should focus on the synthesis and characterization of a library of aminopyridine derivatives to elucidate the key structural features required for potent and selective STK4 inhibition. In addition to the in vitro assays described, promising compounds should be evaluated in more complex cellular models, such as 3D spheroids, and ultimately in in vivo xenograft models to assess their therapeutic efficacy.

The detailed protocols provided herein offer a robust framework for the preclinical evaluation of novel STK4 inhibitors. By employing these standardized methods, researchers can generate high-quality, reproducible data to guide the development of the next generation of targeted cancer therapies aimed at the Hippo signaling pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical byproducts and unreacted reagents is a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, ensuring the safety of personnel and adherence to regulatory standards.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to establish the foundational principles of laboratory waste management. These include minimizing waste generation, proper segregation of waste streams, and the use of appropriate and clearly labeled waste containers.[1][2] Adherence to these principles not only ensures safety but also facilitates efficient and compliant disposal.

Hazard Profile of this compound

  • Halogenated Organic Compounds: This class of compounds, which includes brominated, chlorinated, and fluorinated substances, is often categorized as hazardous waste.[3] Halogenated solvents and reagents should be segregated from non-halogenated organic waste streams to ensure proper disposal, typically via incineration at a regulated facility.[1][3]

  • Nitroaromatic Compounds: The presence of a nitro group can impart toxic properties to a molecule. It is prudent to handle such compounds with care, assuming they may be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Safety Data Sheets (SDS): For any chemical, the Safety Data Sheet is the primary source of information regarding its hazards, handling, and disposal. While an SDS for this specific compound was not found, it is best practice to consult the SDS for similar compounds and to always have SDS for all laboratory chemicals readily accessible to all personnel.[5]

Based on these considerations, this compound should be managed as a hazardous chemical waste.

Step-by-Step Disposal Protocol

The following is a detailed, step-by-step procedure for the safe disposal of this compound.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are essential.[6]

  • Eye Protection: Chemical splash goggles are mandatory.[6]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from accidental spills.

  • Ventilation: All handling of this compound, including transfer to a waste container, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]

Part 2: Waste Segregation and Containerization

Proper segregation is critical for safe and compliant chemical waste disposal.

  • Designated Waste Container: Use a dedicated, compatible container for halogenated organic waste.[3][6] Polyethylene containers are often a suitable choice.[6] The container must be in good condition with a secure, leak-proof closure.[7]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with a "Hazardous Waste" tag.[8] The label must include the full chemical name(s) of the contents and an approximate percentage of each component.[3][9] Do not use abbreviations or chemical formulas.[10]

  • Incompatible Wastes: Never mix halogenated organic waste with incompatible materials such as acids, bases, or oxidizing agents in the same container.[6][9]

Part 3: Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[2][9]

  • The SAA should be at or near the point of generation.[2]

  • Waste containers in the SAA must be kept closed except when adding waste.[2][10]

  • Regularly inspect the storage area for any signs of container leakage.[7][9]

Part 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous waste.[2]

  • Request Pickup: Once the waste container is nearly full, or if it has been in accumulation for an extended period (consult your institution's guidelines), submit a waste pickup request to your EHS office.[8]

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container for pickup.

Disposal Workflow Diagram

The following diagram outlines the key decision points and actions in the disposal process for this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Halogenated Waste Container fume_hood->waste_container segregation Add Waste to Container waste_container->segregation incompatibles Is the waste mixed with incompatible materials (acids, bases)? segregation->incompatibles separate_containers Use Separate Waste Containers incompatibles->separate_containers Yes storage Store in Satellite Accumulation Area incompatibles->storage No separate_containers->storage labeling Ensure Container is Properly Labeled with Contents and Hazards storage->labeling ehs_pickup Request Pickup from Environmental Health & Safety labeling->ehs_pickup disposal Proper Disposal by Licensed Vendor ehs_pickup->disposal

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

AspectGuideline
Waste Category Halogenated Organic Waste[3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[4]
Handling Location Chemical fume hood[6]
Waste Container Labeled, compatible container with a secure lid[7][8]
Segregation Do not mix with acids, bases, or non-halogenated waste[3][9]
Storage Designated Satellite Accumulation Area[2][9]
Disposal Authority Institutional Environmental Health and Safety (EHS) Department[2]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate actions:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[11]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[11][12]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.[8] For large spills, evacuate the area and contact your institution's emergency response team.[10]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

A Researcher's Guide to the Safe Handling of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-fluoro-5-nitrobenzoate. This document is designed to offer procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, grounded in established safety protocols for halogenated nitroaromatic compounds.

Understanding the Risks: A Proactive Approach to Safety

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards, we can implement appropriate engineering controls, personal protective equipment, and handling procedures to minimize exposure and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Equipment Rationale
Primary Engineering Controls Chemical Fume HoodTo be used for all manipulations of the solid compound and its solutions to prevent inhalation of dust or vapors.
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Double gloving is recommended to protect against skin contact. Gloves should be inspected for any signs of degradation before and during use.[1][7]
Body Protection Laboratory Coat and Chemical-Resistant ApronA lab coat should be worn at all times. A chemical-resistant apron provides an additional barrier against spills and splashes.[1]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Recommended when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[8][9]
Foot Protection Closed-toe ShoesTo protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines the procedural steps for the safe handling of this compound, from receiving the compound to its final use in an experiment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10] Keep the container tightly closed.[8]

Preparation of Solutions
  • Work Area: All weighing and solution preparation must be conducted in a certified chemical fume hood.

  • Weighing: To minimize the generation of dust, weigh the solid compound carefully.

  • Dissolving: Add the solid to the solvent slowly and stir to dissolve. Avoid heating, as this may increase the vapor pressure of the compound.

Experimental Use
  • Containment: All reactions involving this compound should be performed in a chemical fume hood.

  • Transfer: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions. Avoid direct contact with skin.

  • Monitoring: Be aware of the reaction conditions and monitor for any unexpected changes.

Emergency and Disposal Plan: Preparing for the Unexpected

A clear plan for emergencies and proper disposal is crucial for maintaining a safe laboratory environment.

Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
Inhalation Move the person to fresh air.[8] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Sealed, Labeled Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report the Incident to EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety program, following all local, state, and federal regulations.[1][8] Do not dispose of this chemical down the drain or in the regular trash.[11]

Conclusion: A Culture of Safety

The safe handling of this compound is a shared responsibility. By adhering to the guidelines outlined in this document, researchers can significantly minimize risks and maintain a safe and productive laboratory environment. Proactive planning, proper training, and a commitment to a culture of safety are the cornerstones of responsible chemical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.